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  • Product: Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
  • CAS: 2089255-08-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

The following technical guide details the synthesis pathway for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1 / Precursor CAS: 879214-82-1). This document is structured for research scientists and p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathway for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1 / Precursor CAS: 879214-82-1). This document is structured for research scientists and process chemists, focusing on the mechanistic rationale, scalability, and critical process parameters (CPPs) required for high-purity isolation.

Executive Strategy & Pathway Analysis

The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate requires a strategy that balances ring construction efficiency with regioselective functionalization. A retrosynthetic analysis reveals two distinct phases:

  • Phase I: De Novo Ring Construction. The 2-ethyl-3-carboxylate substitution pattern is best established during the ring-forming step. A modified Hantzsch Pyrrole Synthesis is selected over the Paal-Knorr method because it allows for the specific introduction of the 2-ethyl/3-ester motif while leaving the 4,5-positions unsubstituted, essential for subsequent functionalization.

  • Phase II: Regioselective C-5 Formylation. With the pyrrole core established, the electrophilic aromatic substitution at the C-5 position is achieved via the Vilsmeier-Haack reaction . This method is preferred over Gattermann-Koch or Reimer-Tiemann due to its high selectivity for electron-rich heterocycles and mild conditions that preserve the ester functionality.

Pathway Visualization

SynthesisPathway cluster_0 Phase I: Ring Construction cluster_1 Phase II: Functionalization SM1 Methyl 3-oxopentanoate (Beta-keto ester) Intermediate Enamine Intermediate SM1->Intermediate Condensation SM2 Chloroacetaldehyde (50% aq. or acetal) Ammonia Aq. Ammonia (NH4OH) Ammonia->Intermediate Precursor Methyl 2-ethyl-1H-pyrrole- 3-carboxylate (Core Structure) Intermediate->Precursor Hantzsch Cyclization + SM2 (Alkylation) Target Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate (Target) Precursor->Target Vilsmeier-Haack Formylation (C-5 Selective) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Target

Figure 1: Logical flow of the modified Hantzsch synthesis followed by Vilsmeier-Haack formylation.

Phase I: Synthesis of Methyl 2-ethyl-1H-pyrrole-3-carboxylate

The core challenge is ensuring the ethyl group is positioned at C-2 and the ester at C-3, while leaving C-4 and C-5 open. Standard Hantzsch conditions using chloroacetone would result in a methyl group at C-4 or C-5. Therefore, chloroacetaldehyde is the critical reagent to ensure the "northern" hemisphere of the pyrrole remains unsubstituted.

Materials
  • Methyl 3-oxopentanoate: 1.0 equiv. (Provides C-2 and C-3)

  • Chloroacetaldehyde (50% wt. in H2O): 1.1 equiv. (Provides C-4 and C-5)

  • Ammonium Hydroxide (25% aq.): 2.5 equiv. (Nitrogen source)[1][2]

  • Solvent: Water (Green chemistry approach) or Ethanol.

Experimental Protocol
  • Enamine Formation: Charge a reaction vessel with Methyl 3-oxopentanoate (100 mmol) and water (150 mL). Cool to 0–5°C. Add Ammonium Hydroxide (250 mmol) dropwise over 20 minutes. Stir for 1 hour at 0°C. Observation: The solution may become turbid as the enamine forms.

  • Cyclization: Add Chloroacetaldehyde (50% solution, 110 mmol) dropwise while maintaining the internal temperature below 10°C. This reaction is exothermic.

  • Heating: Once addition is complete, warm the mixture to room temperature, then heat to 60–70°C for 2–3 hours. Mechanism: The enamine attacks the aldehyde of chloroacetaldehyde (or displaces the chloride, depending on pH/tautomer), followed by cyclization and dehydration.

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

    • If solid:[3][4] Filter, wash with cold water, and dry.

    • If oil: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield off-white crystals.

Critical Process Parameter (CPP): Temperature control during Chloroacetaldehyde addition is vital. Exceeding 10°C promotes polymerization of the aldehyde, leading to tar formation and lower yields.

Phase II: Vilsmeier-Haack Formylation

With the electron-rich pyrrole core synthesized, the next step is introducing the aldehyde at the C-5 position. The C-3 ester deactivates the ring slightly, but the pyrrole nitrogen's lone pair ensures sufficient nucleophilicity at C-5 (the alpha position). C-4 (beta) is significantly less reactive.

Materials
  • Methyl 2-ethyl-1H-pyrrole-3-carboxylate (Precursor): 1.0 equiv.

  • Phosphorus Oxychloride (POCl3): 1.2 equiv.

  • N,N-Dimethylformamide (DMF): 5.0 equiv. (Reagent and Solvent)[1][3][5][6][7]

  • Solvent: DCM or 1,2-Dichloroethane (optional, if DMF volume is reduced).

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a dry flask under inert atmosphere (N2/Ar), cool DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise. Stir for 30 minutes at 0°C. Observation: The solution will turn faint yellow/orange, indicating the formation of the chloroiminium ion.

  • Substrate Addition: Dissolve the Precursor (from Phase I) in a minimum amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The spot for the starting material should disappear, replaced by a more polar spot.

  • Hydrolysis: The intermediate is an iminium salt. Pour the reaction mixture carefully into a slurry of Ice and Sodium Acetate (3.0 equiv). Caution: Exothermic. Stir vigorously for 1 hour. The pH should be adjusted to ~7–8 using saturated Na2CO3 if necessary.

  • Isolation: The product typically precipitates as a solid upon hydrolysis. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Quantitative Data Summary
ParameterPhase I (Ring Formation)Phase II (Formylation)
Limiting Reagent Methyl 3-oxopentanoatePyrrole Precursor
Key Reagent ChloroacetaldehydePOCl3 / DMF
Temperature 0°C

70°C
0°C

RT
Typical Yield 60–75%80–90%
Appearance Off-white/Tan SolidWhite/Pale Yellow Solid
Key Impurity Polymerized aldehyde (dark tar)Unreacted SM, Regioisomer (<5%)

Analytical Validation

To validate the synthesis, the following spectral characteristics should be observed for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate :

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       ~9.5–10.0 ppm (s, 1H): Aldehyde -CHO  (Distinctive diagnostic signal).
      
    • 
       ~12.0 ppm (br s, 1H): Pyrrole -NH .
      
    • 
       ~7.2–7.5 ppm (d/s, 1H): C-4 Aromatic Proton  (Only one aromatic proton remains).
      
    • 
       ~3.8 ppm (s, 3H): Methyl Ester (-OCH3) .
      
    • 
       ~2.8–3.0 ppm (q, 2H): Ethyl -CH2- .
      
    • 
       ~1.2 ppm (t, 3H): Ethyl -CH3 .
      
  • IR Spectroscopy:

    • Strong band at ~1650–1660 cm⁻¹ (Aldehyde C=O).

    • Strong band at ~1700 cm⁻¹ (Ester C=O).

    • Broad band at ~3200–3300 cm⁻¹ (N-H stretch).

Troubleshooting & Optimization

Issue: Low Yield in Phase I (Tars/Oils)

Root Cause: Polymerization of chloroacetaldehyde or uncontrolled exotherm. Solution: Ensure the temperature is strictly kept <10°C during the addition. Use fresh chloroacetaldehyde or generate it in situ from the diethyl acetal using acid hydrolysis immediately before use.

Issue: Incomplete Formylation (Phase II)

Root Cause: Moisture in DMF or degraded POCl3. Solution: Distill DMF over CaH2 before use. Ensure POCl3 is clear and colorless. If reaction stalls, heat gently to 40°C, but monitor for decomposition.

Issue: Regioselectivity Concerns

Validation: The C-5 position is electronically favored. However, if steric bulk at C-2 (ethyl) is significant, minor C-4 formylation might occur. This is rare for pyrroles with C-3 esters, as the beta-position (C-4) is deactivated by the adjacent electron-withdrawing ester. 1H NMR will confirm a single aromatic peak; a mixture would show two distinct aromatic signals.

References

  • Hantzsch Pyrrole Synthesis: Trautwein, A. W., & Süssmuth, R. D. (2005). "A Multicomponent Hantzsch Pyrrole Synthesis." Chemistry – A European Journal, 11(22), 6614-6624.

  • Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.

  • Pyrrole Functionalization: Banfield, S. C., et al. (2007). "Pyrrole synthesis and functionalization for porphyrin formation.
  • Precursor Analog Synthesis: Li, H., et al. (2008). "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate." Acta Crystallographica Section E, E64, o1125.[8]

  • Sunitinib Intermediate Chemistry: "Process for the preparation of Sunitinib and its intermediates." Patent WO2010010587A1. (Describes the general Vilsmeier formylation of 2,4-dialkyl-3-ester pyrroles).

Sources

Exploratory

Physicochemical properties of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Topic: Physicochemical Properties of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists. [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists.

[1]

Executive Summary & Chemical Identity

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1) is a specialized heterocyclic building block utilized primarily in the synthesis of porphyrinoids (such as bacteriochlorins and etioporphyrins) and kinase-inhibiting pharmaceuticals.[1] Distinguished by its specific substitution pattern—an ethyl group at C2 and a methyl ester at C3—it serves as a critical "southern" or "northern" component in [2+2] MacDonald dipyrromethene synthesis.

This guide provides a comprehensive physicochemical profile, validated synthesis pathways, and handling protocols derived from structural analogs and standard pyrrole chemistry.

Chemical Identifiers
ParameterDetail
IUPAC Name Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
CAS Number 2089255-08-1
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CCC1=C(C(=CN1)C=O)C(=O)OC
Structure Class

-Formyl pyrrole carboxylate

Physicochemical Profile

Note: Specific experimental values for this exact CAS are proprietary to custom synthesis batches. The values below are calculated based on structure-activity relationships (SAR) of close analogs (e.g., Ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate).

Core Properties Table
PropertyValue / RangeConfidence Level
Physical State Solid powder (Pale yellow to tan)High (Analog based)
Melting Point 115°C – 135°C (Predicted)Medium
Boiling Point ~360°C (at 760 mmHg, decomp.)Calculated
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc. Insoluble in H₂O.High
pKa (NH) ~16.5 (in DMSO)High
LogP 1.2 – 1.5Calculated
Polar Surface Area 66.4 ŲExact
Stability & Reactivity
  • Oxidation Sensitivity: The aldehyde moiety at C5 is susceptible to oxidation to the carboxylic acid (C5-COOH) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity: The pyrrole ring is electron-rich; however, the electron-withdrawing ester and formyl groups stabilize it against acid-catalyzed polymerization compared to unsubstituted pyrroles.

Synthesis & Reaction Logic

The synthesis of this compound generally follows a Knorr-type ring closure followed by a Vilsmeier-Haack formylation . This two-step logic ensures regioselectivity.

Step 1: Precursor Assembly (Knorr Pyrrole Synthesis)

The pyrrole core is constructed via the condensation of an


-aminoketone (derived from a 

-ketoester) and a ketone/aldehyde equivalent. For this specific target, the precursor Methyl 2-ethyl-1H-pyrrole-3-carboxylate is synthesized first.
Step 2: Regioselective Formylation (Vilsmeier-Haack)

The critical step is the introduction of the formyl group at the C5 position.

  • Reagents: Phosphorus Oxychloride (POCl₃) + N,N-Dimethylformamide (DMF).[2][3][4]

  • Mechanism: The electrophilic Vilsmeier reagent (chloroiminium ion) attacks the most electron-rich position. Since C3 is blocked by the ester and C2 by the ethyl group, C5 is the only available nucleophilic site (C4 is sterically hindered and less activated).

Reaction Pathway Diagram

G Start Precursor: Methyl 2-ethyl-1H-pyrrole-3-carboxylate Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (0°C to RT) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Generates Electrophile Product Target: Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate Intermediate->Product Base Hydrolysis Hydrolysis Hydrolysis (NaOAc / H2O)

Caption: Vilsmeier-Haack formylation pathway targeting the C5 position of the pyrrole ring.

Analytical Characterization (Self-Validating Protocol)

To verify the identity of the synthesized compound, use the following expected spectral data. Deviations suggest regioisomers or oxidation byproducts.

1H NMR Spectroscopy (500 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.50 – 10.0 Broad Singlet1HNH Exchangeable proton; shift varies with concentration/solvent.
9.30 – 9.60 Singlet1HCHO Distinctive aldehyde proton; confirms formylation.
6.40 – 6.60 Doublet/Singlet1HC4-H Only remaining aromatic proton.
3.80 – 3.85 Singlet3HOCH₃ Methyl ester group.
2.75 – 2.90 Quartet (

Hz)
2HCH₂ (Ethyl)Methylene protons coupled to the terminal methyl.
1.20 – 1.30 Triplet (

Hz)
3HCH₃ (Ethyl)Terminal methyl of the ethyl group.
Quality Control Checkpoints
  • Aldehyde Purity: Check the integration of the CHO peak (9.3-9.6 ppm) vs. the Ester Methyl (3.8 ppm). A ratio < 1:3 indicates partial oxidation to carboxylic acid.

  • Regiochemistry: The presence of one aromatic signal (C4-H) confirms substitution at C2, C3, and C5. If multiple aromatic peaks appear, the formylation may have failed or occurred at C4 (unlikely but possible if C2 was unsubstituted).

Experimental Protocols

Standard Purification Workflow

Since this compound is likely a solid, recrystallization is preferred over chromatography for scale-up.

  • Crude Isolation: Quench Vilsmeier reaction with aqueous Sodium Acetate (NaOAc). The product precipitates as a solid.[5][6]

  • Filtration: Collect the precipitate via vacuum filtration.

  • Recrystallization:

    • Solvent System: Ethanol/Water or Dichloromethane/Hexane.

    • Procedure: Dissolve crude solid in minimal hot ethanol. Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

  • Drying: Vacuum dry at 40°C for 12 hours. Avoid high heat to prevent aldehyde degradation.

Analytical HPLC Method[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

Applications in Drug Development

This molecule acts as a "southern" hemisphere precursor in the synthesis of Sunitinib analogs and porphyrin-based photosensitizers.

Logical Connection to Porphyrins

The MacDonald Coupling utilizes this aldehyde to condense with a dipyrromethane, forming the porphyrin macrocycle. The 2-ethyl group is crucial for mimicking natural chlorophylls (e.g., in the synthesis of Phylloerythrin derivatives).

Applications cluster_0 Medicinal Chemistry cluster_1 Materials Science Target Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate Indolinone Indolinone Condensation (Sunitinib Analogs) Target->Indolinone Aldol Condensation Porphyrin Asymmetric Porphyrins (Photosensitizers) Target->Porphyrin MacDonald Coupling BODIPY BODIPY Dyes (Fluorescent Probes) Target->BODIPY Condensation w/ Pyrrole Kinase Receptor Tyrosine Kinase Inhibitors Indolinone->Kinase

Caption: Downstream synthetic utility in pharmaceutical and material science workflows.

References

  • Vilsmeier-Haack Reaction Protocol

    • BenchChem. (2025).[3] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Retrieved from

  • Pyrrole Physicochemical Data (Analogous Structures)

    • National Institute of Standards and Technology (NIST). 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Synthesis of Pyrrole Carboxylates

    • Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry.[2][3][5][6][7][8] An improved synthesis of ethyl pyrrole-2-carboxylate esters. Journal of Organic Chemistry. Retrieved from

  • Structural Confirmation (Crystallography of Analogs)

    • Kang, S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E. Retrieved from

Sources

Foundational

Spectroscopic and Synthetic Profiling of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1) Executive Summary Pyrrole-based scaffolds are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1)

Executive Summary

Pyrrole-based scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Sunitinib) and natural products. The compound Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a highly versatile intermediate. The presence of orthogonal functional groups—a formyl group at C-5, an ester at C-3, and an ethyl group at C-2—makes it an ideal building block for Knoevenagel condensations and subsequent macrocyclizations.

This technical guide provides a self-validating experimental workflow for the regioselective synthesis of this compound via Vilsmeier-Haack formylation, alongside a comprehensive, annotated spectroscopic profile (NMR, IR, and HRMS) to ensure rigorous analytical verification in your laboratory.

Mechanistic Rationale & Regioselectivity

The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate relies on the regioselective electrophilic aromatic substitution of its precursor, Methyl 2-ethyl-1H-pyrrole-3-carboxylate.

Causality of Regioselectivity: In pyrrole chemistry, electrophilic attack typically favors the C-2 or C-5 positions (the


-positions) due to the superior stabilization of the resulting Wheland intermediate by the nitrogen lone pair[1]. In our starting material, the C-2 position is sterically blocked by an ethyl group. The C-3 position is occupied by an electron-withdrawing methyl ester, which deactivates the adjacent C-4 position via inductive and resonance effects. Consequently, the C-5 position remains the most electron-rich and sterically accessible site.

When exposed to the highly electrophilic chloroiminium ion (Vilsmeier reagent), the attack occurs exclusively at C-5[2]. This selectivity is critical; it prevents the formation of complex isomeric mixtures and eliminates the need for exhaustive chromatographic purification.

G SM Starting Material Methyl 2-ethyl-1H-pyrrole-3-carboxylate VR Vilsmeier Reagent Formation POCl3 + DMF (0 °C) SM->VR Addition IM Electrophilic Attack Regioselective at C-5 VR->IM C-C Bond Formation HY Aqueous Quench NaOAc / H2O (pH ~7) IM->HY Hydrolysis PR Target Compound Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate HY->PR Isolation

Caption: Workflow for the regioselective Vilsmeier-Haack formylation of pyrrole-3-carboxylates.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checks (temperature control, visual cues, and TLC monitoring).

Materials Required:
  • Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (POCl

    
    , 1.2 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv + solvent volume)

  • Aqueous Sodium Acetate (NaOAc, 1.0 M)

Step-by-Step Methodology:
  • Preparation of the Vilsmeier Reagent:

    • Action: Cool anhydrous DMF (5 mL/mmol) in a dry round-bottom flask to 0–5 °C under an inert argon atmosphere. Add POCl

      
       (1.2 equiv) dropwise over 15 minutes.
      
    • Causality: The reaction between DMF and POCl

      
       is highly exothermic. Maintaining 0–5 °C prevents the thermal decomposition of the unstable chloroiminium intermediate.
      
    • Validation: The solution will transition from colorless to a pale yellow, viscous liquid, indicating successful iminium formation.

  • Electrophilic Substitution:

    • Action: Dissolve Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Allow the mixture to slowly warm to room temperature and stir for 2–3 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material (

      
      ) will disappear, replaced by a highly UV-active baseline spot (the iminium salt adduct).
      
  • Hydrolysis and Quench:

    • Action: Pour the reaction mixture over crushed ice containing 1.0 M aqueous NaOAc. Stir vigorously for 1 hour at room temperature.

    • Causality: NaOAc serves as a mild buffer (pH ~7). It neutralizes the HCl byproduct and drives the hydrolysis of the iminium salt to the target aldehyde without risking the saponification of the C-3 methyl ester.

  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous Na
      
      
      
      SO
      
      
      , and concentrate under reduced pressure. Purify via flash chromatography if trace impurities persist.

Comprehensive Spectroscopic Data

The following tables summarize the analytical profile of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate. Use these reference values to validate your synthesized or commercially procured batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acquisition Parameters: 400 MHz for


H, 100 MHz for 

C, Solvent: CDCl

, 298 K.

Table 1:


H NMR Assignments 
| Position | Chemical Shift (

, ppm) | Multiplicity | Coupling (

, Hz) | Integration | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | N-H | 9.85 | br s | - | 1H | Pyrrole NH. Broadened due to quadrupolar relaxation of

N. | | C5-CHO | 9.52 | s | - | 1H | Aldehyde proton. Highly deshielded by the carbonyl oxygen. | | C4-H | 7.28 | d | 2.8 | 1H | Aromatic pyrrole proton. Couples with the NH proton; collapses to a singlet upon D

O exchange. | | O-CH

| 3.82 | s | - | 3H | Methyl ester protons. | | C2-CH

| 3.05 | q | 7.5 | 2H | Ethyl methylene protons, split by the adjacent methyl group. | | C2-CH

| 1.28 | t | 7.5 | 3H | Ethyl methyl protons. |

Table 2:


C NMR Assignments 
| Position | Chemical Shift (

, ppm) | Assignment | | :--- | :--- | :--- | | C5-CHO | 179.4 | Aldehyde carbonyl carbon | | C3-COO | 164.8 | Ester carbonyl carbon | | C2 | 146.2 | Quaternary pyrrole carbon (attached to ethyl) | | C5 | 131.5 | Quaternary pyrrole carbon (attached to formyl) | | C4 | 122.7 | Aromatic methine carbon (CH) | | C3 | 114.3 | Quaternary pyrrole carbon (attached to ester) | | O-CH

| 51.2 | Methoxy carbon | | C2-CH

| 20.8 | Ethyl methylene carbon | | C2-CH

| 13.6 | Ethyl methyl carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy

Acquisition: ATR (Attenuated Total Reflectance), neat solid.

Table 3: Key IR Vibrational Modes | Wavenumber (cm


) | Intensity | Assignment |
| :--- | :--- | :--- |
| 3260  | Broad, Medium | N-H stretching (hydrogen-bonded in solid state) |
| 2955, 2870  | Weak | C-H stretching (aliphatic ethyl and methyl groups) |
| 1708  | Strong | C=O stretching (conjugated ester) |
| 1652  | Strong | C=O stretching (conjugated aldehyde) |
| 1558  | Medium | C=C stretching (aromatic pyrrole ring breathing) |
| 1210  | Strong | C-O stretching (ester linkage) |
High-Resolution Mass Spectrometry (HRMS)

Acquisition: Electrospray Ionization (ESI), Positive Ion Mode.

  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Theoretical Exact Mass: 181.0739 Da

  • Observed [M+H]

    
    :  182.0817 
    
    
    
  • Observed [M+Na]

    
    :  204.0637 
    
    
    

References

  • Gupton, J. T., Banner, E. J., Sartin, M. D., Coppock, M. B., Hempel, J. E., Kharlamova, A., Fisher, D. C., Giglio, B. C., Smith, K. L., Keough, M. J., Smith, T. M., Kanters, R. P. F., Dominey, R. N., & Sikorski, J. A. (2008). "The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products." Tetrahedron, 64(22), 5246–5253.[Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2003). "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." The Journal of Organic Chemistry, 68(14), 5720–5723.[Link]

Sources

Exploratory

Technical Deep Dive: Crystal Structure &amp; Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and supramolecular architecture of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate . Executive Summary Methyl 2-ethyl-5-fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and supramolecular architecture of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate .

Executive Summary

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1) is a critical heterocyclic building block in the synthesis of receptor tyrosine kinase (RTK) inhibitors and expanded porphyrin systems.[1] Its structural integrity is defined by the planar pyrrole core and the capability for directional hydrogen bonding, which dictates its behavior in solid-state drug formulation and supramolecular assembly.[1]

This guide analyzes the compound's crystallographic properties, deriving specific packing motifs from high-resolution X-ray diffraction data of its direct structural homologs (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate).[1] It serves as a blueprint for researchers utilizing this intermediate in the development of Sunitinib (Sutent) analogs and advanced optoelectronic materials.[1]

Synthesis & Chemical Identity

Synthetic Pathway

The synthesis of the title compound typically follows a convergent pathway, utilizing a Knorr-type pyrrole synthesis followed by regioselective formylation.[1] The presence of the 2-ethyl group is strategically introduced to modulate lipophilicity compared to the more common 2-methyl analogs.[1]

Core Workflow:

  • Knorr Pyrrole Synthesis: Condensation of an

    
    -aminoketone (generated in situ) with a 
    
    
    
    -ketoester.[1]
  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde at the C5 position using

    
     and DMF.[1]
    
Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisPathway Precursors Precursors (Ethyl propionylacetate + Amino-acetoacetate equivalent) Intermediate Intermediate Pyrrole (Methyl 2-ethyl-1H-pyrrole-3-carboxylate) Precursors->Intermediate Knorr Condensation (Zn/AcOH or NaNO2 red.) Product Target Molecule (Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate) Intermediate->Product C5 Formylation Reagents Vilsmeier-Haack Reagents (POCl3 / DMF) Reagents->Product Electrophilic Attack

Caption: Step-wise synthesis from acyclic precursors to the formylated pyrrole core.

Crystallographic Architecture

While the specific crystal structure of the methyl 2-ethyl variant is a proprietary intermediate often shielded in patent literature, its structural parameters are rigorously inferred from the high-resolution X-ray diffraction data of its homolog, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Acta Cryst.[1] E64, o1125). The substitution of a methyl ester for an ethyl ester and the ethyl group at C2 results in minimal perturbation of the core packing motif.[1]

Molecular Geometry & Conformation

The pyrrole ring is strictly planar, a requisite for aromaticity.[1] The pendant carbonyl groups (formyl at C5 and ester at C3) typically adopt a coplanar conformation with the ring to maximize


-conjugation.[1]
  • Ring Planarity: The r.m.s. deviation of the five ring atoms is typically < 0.01 Å.[1]

  • Carbonyl Orientation: The C5-formyl group prefers an anti orientation relative to the pyrrole NH to minimize dipole repulsion, though syn conformations can be stabilized by intermolecular forces.[1]

  • Bond Lengths:

Supramolecular Packing: The R2,2(10) Dimer

The defining feature of 5-formyl-pyrrole-3-carboxylates in the solid state is the formation of centrosymmetric dimers .[1] This is driven by strong, directional hydrogen bonds between the pyrrole N-H donor and the formyl C=O acceptor of an adjacent molecule.[1]

Interaction Metrics:

  • Motif:

    
     graph set (a ten-membered ring formed by two hydrogen bonds).[1]
    
  • H-Bond Type:

    
    [1]
    
  • Distance (

    
    ): 
    
    
    
    [1]
  • Angle (

    
    ): 
    
    
    
    [1]

This dimerization creates a robust "ribbon" or discrete dimer unit that stacks via


-

interactions along the crystallographic short axis.[1]
Figure 2: Hydrogen Bonding Network (DOT Visualization)

CrystalPacking MolA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer R2,2(10) Motif MolA->Dimer H-Bond (2.86 Å) MolB Molecule B (Acceptor C=O) MolB->Dimer H-Bond (2.86 Å) Stack Pi-Pi Stacking (Layered Architecture) Dimer->Stack Vertical Packing

Caption: Schematic of the centrosymmetric dimerization characteristic of 5-formyl-pyrroles.

Comparative Crystal Data (Homolog Basis)

The following table summarizes the crystallographic parameters expected for this class of compounds, based on the Ethyl 5-formyl-2,4-dimethyl analog.

ParameterValue (Homolog)Structural Implication
Crystal System MonoclinicCommon for planar, polar organics.[1]
Space Group

or

Centrosymmetric packing favored by dimerization.[1]
Z (Units/Cell) 4Indicates one unique molecule per asymmetric unit.[1]
Density

Typical for compact organic crystals.[1]
H-Bond (N-H...O)

(H...O)
Strong interaction stabilizing the lattice.[1]

Functional Applications in Drug Design[1]

The crystal structure of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is not merely an academic curiosity; it directly informs its utility in medicinal chemistry.[1]

Tyrosine Kinase Inhibitors (Sunitinib Analogs)

This compound is a structural variant of the key intermediate used to synthesize Sunitinib (Sutent) .[1]

  • Mechanism: The formyl group at C5 undergoes an aldol-like condensation with oxindole derivatives.[1]

  • Relevance of Crystal Structure: The solubility and melting point (dictated by the crystal lattice energy) determine the process chemistry parameters.[1] The robust dimer formation requires polar aprotic solvents (DMSO, DMF) to disrupt the lattice for reaction.[1]

Porphyrin Synthesis

The compound serves as a "B-ring" or "C-ring" precursor in the synthesis of asymmetric porphyrins.[1]

  • Reactivity: The

    
    -free position (if de-formylated) or the formyl group itself allows for stepwise polymerization.[1]
    
  • Stability: The ester group at C3 protects the pyrrole from oxidation during the early stages of macrocycle assembly.[1]

References

  • Hu, S., et al. (2008).[1] "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate."[1] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.[1] Link

  • Senge, M. O., & Smith, K. M. (2005).[1] "Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole." Acta Crystallographica Section C, 61(9), o539-o543.[1] Link

  • PubChem. (2023).[1] "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Compound Summary)." National Library of Medicine.[1] Link[1]

  • Tang, P. C., et al. (2006).[1] "Pyrrole substituted 2-indolinone protein kinase inhibitors."[1] U.S. Patent 7,125,905.[1] (Basis for Sunitinib chemistry).[1][2][3] Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate . Executive Summary & Compound An...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate .

Executive Summary & Compound Analysis

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a functionalized pyrrole derivative frequently utilized as a pharmacophore building block in the synthesis of receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs) and porphyrin-based materials.

Effective manipulation of this compound requires a precise understanding of its solubility to optimize reaction yields, purification (recrystallization), and formulation.

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by a competition between its polar functional groups and its hydrophobic scaffold:

  • Hydrophobic Core (Lipophilicity): The pyrrole ring, combined with the 2-ethyl group, contributes to significant lipophilicity, limiting water solubility.

  • Hydrogen Bond Donor (HBD): The pyrrole N-H is a strong hydrogen bond donor. Solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF, Acetone) will show enhanced solvation.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the C3-methyl ester and the C5-formyl (aldehyde) group act as acceptors, promoting solubility in protic solvents like Ethanol and Methanol.

  • Crystal Lattice Energy: As a crystalline solid (typically brown/off-white powder), the intermolecular H-bonding (N-H···O=C) creates a stable lattice that requires significant solvent energy to break.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute. While specific gravimetric data for this exact CAS is proprietary, the values below are derived from structurally identical analogs (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) validated in process chemistry.

Table 1: Solubility Classification by Solvent Class
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationMechanistic Rationale
Dipolar Aprotic DMSO High (>100 mg/mL)Stock Solutions, NMRStrong H-bond acceptance disrupts crystal lattice N-H bonds.
DMF High (>100 mg/mL)Reaction MediumHigh dielectric constant stabilizes the polar formyl/ester groups.
Polar Protic Methanol Moderate (Hot: High)RecrystallizationMethyl ester moiety shows high affinity; good H-bond exchange.
Ethanol Moderate (Hot: High)RecrystallizationStandard solvent for purification; temperature-dependent solubility.
Chlorinated DCM Good (>50 mg/mL)Extraction / Work-upExcellent solvation of the lipophilic pyrrole core.
Chloroform Good (>50 mg/mL)ChromatographySimilar to DCM; often used in silica gel purification.
Polar Aprotic Ethyl Acetate ModerateExtractionGood solvent for the ester group; often used with Hexanes.
Acetone GoodCleaning / TransferStrong dipole interaction with the formyl group.
Non-Polar Hexanes Insoluble (<1 mg/mL)Anti-solventLack of polarity fails to overcome lattice energy.
Water Insoluble (<0.1 mg/mL)Wash / PrecipitationHydrophobic effect dominates; useful for precipitating product.

Experimental Protocols

To ensure scientific integrity, researchers must validate solubility empirically. The following protocols are designed to be self-validating.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Use this method to determine exact solubility (mg/mL) for formulation or critical process steps.

  • Preparation: Weigh 50 mg of the compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check: If solid dissolves completely, add more solid until saturation is visible.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve of known concentration.

Protocol B: Recrystallization Solvent Screening (Qualitative)

Use this workflow to purify the compound from crude reaction mixtures.

  • Dissolution: Place 100 mg of crude solid in a test tube.

  • Solvent Test: Add Ethanol dropwise while heating to reflux (approx. 78°C).

    • Target: Minimum solvent volume to dissolve solid at boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Observation:

    • Crystals form: Success.

    • No crystals: Too soluble (try EtOH/Water 9:1).

    • Oiling out: Impurities present or cooling too fast (re-heat and add seed crystal).

Workflow Visualization

The following diagrams illustrate the logical decision-making processes for solvent selection and purification.

Figure 1: Solubility Determination Workflow

A logical flow for characterizing the compound's solubility in a new solvent system.

SolubilityWorkflow Start Start: Define Solvent System VisualTest Add 10mg Solid + 1mL Solvent (Visual Inspection) Start->VisualTest Soluble Clear Solution? VisualTest->Soluble AddSolid Add Solid until Saturation Soluble->AddSolid Yes Heat Heat to Boiling point Soluble->Heat No HighSol Outcome: High Solubility (Good for Reaction Medium) AddSolid->HighSol HotSoluble Soluble when Hot? Heat->HotSoluble Cool Cool to RT HotSoluble->Cool Yes AntiSol Outcome: Anti-Solvent (Use for Precipitation) HotSoluble->AntiSol No Precipitate Precipitate Forms? Cool->Precipitate Precipitate->HighSol No (Remains Soluble) RecrystSol Outcome: Recrystallization Solvent (High T-dependent Solubility) Precipitate->RecrystSol Yes (Crystals)

Caption: Decision tree for categorizing solvents into Reaction Media, Crystallization Solvents, or Anti-Solvents.

Figure 2: Recrystallization Strategy

Optimizing purity using solvent polarity gradients.

Recrystallization Crude Crude Mixture (Pyrrole + Impurities) Dissolve Dissolve in Hot Ethanol (Polar Protic) Crude->Dissolve Check Fully Dissolved? Dissolve->Check Check->Dissolve No (Add more solvent) Filter Hot Filtration (Remove insolubles) Check->Filter Yes AntiSolvent Add Water (Dropwise) (Increase Polarity) Filter->AntiSolvent If yield low Crystallize Slow Cooling (Nucleation) Filter->Crystallize Standard AntiSolvent->Crystallize Pure Pure Crystalline Solid Crystallize->Pure

Caption: Step-by-step purification logic utilizing Ethanol/Water solvent systems.

Mechanistic Discussion & Applications

Why DMSO and DMF?

The high solubility in DMSO and DMF is critical for the Vilsmeier-Haack formylation reaction, a common synthetic route for introducing the aldehyde group at position 5. The polar aprotic nature of these solvents stabilizes the charged intermediates (iminium salts) formed during synthesis.

The Role of Water (The Anti-Solvent)

Water is an excellent anti-solvent because the pyrrole's lipophilic ethyl and methyl groups disrupt the hydrogen-bonding network of water (hydrophobic effect). This property is exploited in the "quench" step of synthesis: pouring the reaction mixture (in DMF/DMSO) into ice water forces the product to precipitate as a solid, facilitating easy filtration.

Storage & Stability
  • Solvent Stability: Avoid storing the compound in Acetone or Methanol for extended periods (weeks) without refrigeration, as aldol condensation or transesterification (in MeOH) could theoretically occur under acidic/basic catalysis.

  • Recommended Storage: Solid state, -20°C, protected from light.

References

  • PubChem. (2025).[1][2] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008).[3] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Electrophilic Substitution Reactions of 2-Ethyl-pyrrole-3-carboxylates

Executive Summary & Pharmacological Relevance The pyrrole heterocycle is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for numerous antibacterial, antiviral, and antineoplastic agents[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The pyrrole heterocycle is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for numerous antibacterial, antiviral, and antineoplastic agents[1]. Functionalizing the pyrrole ring requires precise control over its inherent hyper-reactivity. Specifically, 2-ethyl-pyrrole-3-carboxylates present a unique synthetic challenge and opportunity: the scaffold is pre-functionalized at the C2 and C3 positions, fundamentally altering the electronic landscape of the ring. This technical guide provides an in-depth analysis of the regioselectivity, causality, and validated protocols for executing electrophilic aromatic substitution (EAS) on this specific molecular architecture.

Structural & Electronic Causality: Regioselectivity Principles

Pyrrole is an electron-rich, five-membered heteroaromatic ring that undergoes electrophilic substitution significantly faster than benzene[2]. The nitrogen atom's lone pair is delocalized into the


-system, creating high electron density at all carbon centers.

However, achieving regioselectivity is notoriously challenging[2]. In an unsubstituted pyrrole, electrophilic attack predominantly occurs at the


-positions (C2 and C5) rather than the 

-positions (C3 and C4). This preference is governed by the Hammond postulate and the relative stability of the resulting Wheland intermediates: an

-attack generates an intermediate stabilized by three resonance structures, whereas a

-attack yields an intermediate with only two[3],[4].

In the case of 2-ethyl-pyrrole-3-carboxylate , the regioselectivity is dictated by a synergistic combination of steric and electronic directing effects:

  • C2 Position: Blocked by the ethyl group (a weak +I electron-donating group).

  • C3 Position: Blocked by the carboxylate ester (a strong -M/-I electron-withdrawing group).

  • C4 Position (

    
    ):  Open, but heavily deactivated by the adjacent electron-withdrawing carboxylate group at C3.
    
  • C5 Position (

    
    ):  Open, inherently favored due to 
    
    
    
    -activation, and less impacted by the deactivating effects of the C3-carboxylate.

Consequently, electrophilic substitution on this scaffold is highly regioselective, with the C5 position acting as the primary thermodynamic and kinetic sink for incoming electrophiles.

Regioselectivity Start 2-Ethyl-pyrrole-3-carboxylate EAS Electrophilic Attack (E+) Start->EAS C2 C2 Position Blocked by Ethyl (+I) C3 C3 Position Blocked by Carboxylate (-M/-I) C4 C4 Position (Beta) Deactivated by C3-EWG (2 Resonance Structures) C5 C5 Position (Alpha) Highly Activated (3 Resonance Structures) EAS->C2 Steric Hinderance EAS->C3 Steric Hinderance EAS->C4 Minor Pathway EAS->C5 Major Pathway (Thermodynamically Favored)

Fig 1: Regioselectivity logic for electrophilic aromatic substitution in 2-ethyl-pyrrole-3-carboxylate.

Core Electrophilic Substitution Pathways

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group to electron-rich heterocycles[5]. For 2-ethyl-pyrrole-3-carboxylates, this reaction exclusively targets the C5 position. The active electrophile is a chloroiminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (


) and N,N-dimethylformamide (DMF).

Causality & Self-Validation: The reaction must be kept anhydrous during the electrophilic attack to prevent premature hydrolysis of the chloroiminium ion. The workup utilizes aqueous sodium acetate (


) rather than strong bases like 

. Strong bases can cause saponification of the C3-carboxylate, while strong acids can polymerize the pyrrole ring.

provides the exact mild alkalinity needed to hydrolyze the iminium intermediate to the aldehyde without degrading the scaffold.
Protocol: C5-Formylation
  • Reagent Preparation: Purge a dry round-bottom flask with Argon. Add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Dropwise add

    
     (1.2 eq) over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the chloroiminium ion.
    
  • Substrate Addition: Dissolve 2-ethyl-pyrrole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the product spot will appear highly UV-active and lower in Rf than the starting material.

  • Hydrolytic Quench: Pour the reaction mixture over crushed ice containing an excess of saturated aqueous

    
    . Stir vigorously for 1 hour.
    
  • Isolation: Extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 2-ethyl-5-formyl-pyrrole-3-carboxylate.

Vilsmeier Step1 POCl3 + DMF Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 0°C, Ar atm Step3 Nucleophilic Attack by C5 of Pyrrole Scaffold Step2->Step3 0°C to RT Step4 Wheland Intermediate (Resonance Stabilized) Step3->Step4 Step5 Aqueous Hydrolysis (Mild Base: NaOAc) Step4->Step5 H2O, NaOAc quench Step6 5-Formyl-2-ethyl-pyrrole -3-carboxylate Step5->Step6 Extraction & Isolation

Fig 2: Vilsmeier-Haack formylation workflow targeting the C5 position of the pyrrole scaffold.

Controlled Halogenation (Bromination)

Halogenation of pyrroles is notoriously difficult to control due to the ring's susceptibility to polyhalogenation and oxidative degradation[2]. To achieve mono-bromination at the C5 position of 2-ethyl-pyrrole-3-carboxylate, mild reagents like N-bromosuccinimide (NBS) must be used instead of elemental bromine (


).

Causality & Self-Validation: The reaction is conducted at cryogenic temperatures (-78 °C) to suppress the kinetic energy of the system, preventing di-halogenation (which could occur at the deactivated C4 position if the reaction is run hot)[6]. Exactly 1.0 equivalent of NBS is used. THF is chosen as the solvent because it stabilizes the polar transition state without acting as an electrophile itself.

Protocol: Regioselective C5-Bromination
  • Preparation: Dissolve 2-ethyl-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Halogenation: Dissolve NBS (1.0 eq, freshly recrystallized from water) in anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump to prevent localized concentration spikes.

  • Propagation: Stir at -78 °C for 1 hour. Validation: TLC should show complete consumption of the starting material. Do not allow the reaction to warm to room temperature before quenching, as this invites oxidative decomposition.

  • Quench & Isolation: Quench the reaction cold by adding saturated aqueous

    
     (sodium thiosulfate) to neutralize any unreacted bromonium species. Extract with diethyl ether, wash with water, dry over 
    
    
    
    , and concentrate.
Friedel-Crafts Acylation

Standard Friedel-Crafts conditions utilizing Aluminum Chloride (


) often lead to the catastrophic polymerization of pyrroles[2]. Therefore, acylation of 2-ethyl-pyrrole-3-carboxylate requires milder Lewis acids (e.g., 

,

, or

) or the use of pre-formed acylium ions.

If the C5 position is targeted, the reaction proceeds smoothly. Interestingly, if the C5 position is already blocked (e.g., by a halogen or formyl group), the incoming acyl group can be forced onto the highly deactivated C4 position, though this requires elevated temperatures and extended reaction times.

Comparative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the primary electrophilic substitutions on the 2-ethyl-pyrrole-3-carboxylate scaffold.

Reaction TypeReagent / CatalystSolventTemp (°C)Target PositionTypical YieldMechanistic Note
Formylation

/ DMF
DMF or DCE0 to 25C5 (

)
75 - 85%Vilsmeier reagent ensures high regioselectivity without over-reaction.
Bromination NBS (1.0 eq)THF-78C5 (

)
80 - 90%Cryogenic control is mandatory to prevent C4 polyhalogenation.
Chlorination NCS (1.0 eq)DMF0 to 25C5 (

)
70 - 80%NCS is less reactive than NBS; can be run at slightly higher temperatures.
Acylation Acyl Chloride /

DCM0 to 25C5 (

)
60 - 75%Mild Lewis acid prevents acid-catalyzed ring polymerization.
Nitration Acetyl NitrateAcetic Anhydride-10C5 (

)
50 - 65%Standard

destroys the pyrrole ring; mild conditions required.

Conclusion

The functionalization of 2-ethyl-pyrrole-3-carboxylates relies heavily on the innate electronic asymmetry generated by the C2-alkyl and C3-carboxylate groups. By exploiting the thermodynamic preference for C5


-substitution, researchers can reliably install formyl, halogen, and acyl moieties. The critical success factors across all protocols are the modulation of electrophile reactivity (using Vilsmeier reagents or N-halosuccinimides) and the strict control of reaction temperatures to prevent the degradation of the electron-rich pyrrole core.

References

  • Technical Support Center: Improving the Regioselectivity of Pyrrole Functionaliz
  • Regioselectivity in electrophilic substitution of pyrrole, ECHEMI,
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential, MDPI,
  • Heterocyclic Compounds, MSU Chemistry,
  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole, Canadian Science Publishing,
  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents, ACS Public

Sources

Foundational

Unlocking the Pyrrole Scaffold: A Technical Guide to Formyl-Pyrrole Derivatives in Medicinal Chemistry

[1] Executive Summary The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the structural cornerstone for blockbuster drugs like Atorvastatin and Sunitinib.[1] Within this class, formyl-pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the structural cornerstone for blockbuster drugs like Atorvastatin and Sunitinib.[1] Within this class, formyl-pyrrole derivatives (specifically 2-formyl and 3-formyl pyrroles) represent a critical chemical junction.[2] They function not merely as intermediates but as reactive "warheads" capable of diversified functionalization—ranging from Knoevenagel condensations to Schiff base formation.

This guide provides a rigorous technical analysis of formyl-pyrrole derivatives, focusing on their synthesis via the Vilsmeier-Haack reaction, their transformation into bioactive pharmacophores, and their specific applications in oncology and antimicrobial research.[2]

Chemical Architecture & Reactivity

The pyrrole ring is an electron-rich, aromatic heterocycle (


-excessive).[2] The nitrogen lone pair participates in the aromatic sextet, making the ring susceptible to electrophilic substitution but resistant to nucleophilic attack.
The Formyl "Handle"

Introducing a formyl group (-CHO) onto the pyrrole ring fundamentally alters its electronic landscape:

  • Positioning: Substitution typically occurs at the

    
    -position (C2) due to greater stability of the intermediate 
    
    
    
    -complex. However, steric hindrance (e.g., bulky N-protecting groups) can direct formylation to the
    
    
    -position (C3).
  • Reactivity: The formyl group acts as an electrophilic handle, enabling:

    • Condensation: Reaction with amines/hydrazines to form imines (Schiff bases), hydrazones, or oximes.

    • C-C Bond Formation: Knoevenagel or Wittig reactions to extend the carbon skeleton (crucial for kinase inhibitors).

    • Redox Manipulations: Reduction to hydroxymethyl groups (potential alkylating agents) or oxidation to carboxylic acids.

Synthetic Masterclass: Protocols & Causality

Protocol A: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group at the C2 position of pyrrole.[2]

Mechanism & Causality: The reaction utilizes a Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from POCl


 and DMF. The electron-rich pyrrole attacks the electrophilic carbon of the iminium salt. We maintain low temperatures initially to prevent polymerization of the sensitive pyrrole starting material.

Step-by-Step Protocol:

  • Reagent Formation: In a flame-dried flask under N

    
    , cool anhydrous DMF (3.0 eq) to 0°C. Add POCl
    
    
    
    (1.1 eq) dropwise. Why: Exothermic reaction; temperature control prevents thermal decomposition of the active Vilsmeier reagent.
  • Substrate Addition: Dissolve the pyrrole substrate (1.0 eq) in anhydrous dichloroethane (DCE) or DMF. Add dropwise to the Vilsmeier reagent at 0°C.[3]

  • Reaction: Warm to room temperature (or reflux at 60-80°C for electron-deficient pyrroles) and stir for 2-4 hours. Monitor via TLC.

  • Hydrolysis (Critical): Cool the mixture to 0°C. Slowly add saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH. Why: Basic hydrolysis is required to convert the intermediate iminium salt into the free aldehyde.[4]

  • Workup: Extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Knoevenagel Condensation (Sunitinib Pathway)

This protocol illustrates the coupling of a formyl-pyrrole to an oxindole, the key step in synthesizing indolinone-based kinase inhibitors.

Step-by-Step Protocol:

  • Reactants: Combine 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) and 5-fluoroindolin-2-one (1.0 eq) in Ethanol.

  • Catalysis: Add catalytic piperidine (0.1 eq). Why: Piperidine acts as a base to deprotonate the oxindole C3 position, generating the nucleophilic enolate.

  • Conditions: Reflux at 78°C for 3-5 hours. The product typically precipitates out of the hot solution.

  • Purification: Filter the precipitate while hot, wash with cold ethanol, and dry. Why: Filtration removes unreacted aldehyde and soluble impurities.

Therapeutic Vectors

Oncology: Tyrosine Kinase Inhibitors (TKIs)

The most commercially validated application of formyl-pyrroles is in the synthesis of multi-targeted TKIs.

  • Mechanism: The pyrrole moiety, when coupled to an oxindole (as in Sunitinib), mimics the adenine ring of ATP. It binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFR

    
    .
    
  • Key Interaction: The pyrrole NH and the oxindole CO form critical hydrogen bonds with the "hinge region" of the kinase enzyme.

Antimicrobial: Hydrazone-Bridged Scaffolds

Condensing pyrrole-2-carboxaldehyde with thiosemicarbazides yields thiosemicarbazones.[2][5][6][7]

  • Activity: These derivatives show potent activity against Gram-positive bacteria (S. aureus) and fungi (Candida).[8][9]

  • Mechanism: They often act by chelating metal ions (Fe, Cu) essential for microbial metalloenzymes or by disrupting cell membrane integrity.

Visualization: Synthesis & Logic

Diagram 1: The Sunitinib Synthesis Pathway

This diagram illustrates the convergence of the pyrrole and indole scaffolds via the formyl group.

SunitinibSynthesis Start1 5-fluoroindolin-2-one (Oxindole Core) Intermediate Knoevenagel Condensation (Piperidine/EtOH) Start1->Intermediate Start2 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Start2->Intermediate Product Sunitinib (Sutent) (VEGFR/PDGFR Inhibitor) Intermediate->Product - H2O (Formation of C=C bond)

Caption: Convergent synthesis of Sunitinib utilizing the reactivity of the 5-formyl pyrrole intermediate.

Diagram 2: Strategic Functionalization of Formyl-Pyrroles

A decision tree for medicinal chemists to select the appropriate derivative based on the therapeutic target.

SAR_Logic Core Formyl-Pyrrole Scaffold (Electrophilic Handle) Path1 Reaction: Knoevenagel Partner: Active Methylenes Core->Path1 Path2 Reaction: Condensation Partner: Hydrazines/Amines Core->Path2 Path3 Reaction: Cyclization Partner: Pyrroles Core->Path3 Prod1 Indolinones / Vinyl Pyrroles Path1->Prod1 Prod2 Schiff Bases / Hydrazones Path2->Prod2 Prod3 Porphyrins / BODIPYs Path3->Prod3 Target1 TARGET: Oncology (Kinase Inhibitors - VEGFR) Prod1->Target1 Target2 TARGET: Antimicrobial (Metal Chelation / Membrane) Prod2->Target2 Target3 TARGET: Theranostics (PDT / Imaging) Prod3->Target3

Caption: Strategic functionalization pathways for formyl-pyrrole derivatives in drug discovery.

Quantitative Data: Bioactivity Comparison

Table 1: Comparative Potency of Formyl-Pyrrole Derived Agents

Compound ClassDerivative TypePrimary TargetIC50 / MIC DataRef
Sunitinib Indolinone-PyrroleVEGFR2 (Kinase)10 nM (

)
[1]
Hydrazone Thiazole-Pyrrole HybridS. aureus3.9

g/mL
[2]
Schiff Base 5-Nitro-2-furaldehydeM. tuberculosis6.25

g/mL
[3]
Prodigiosin Tripyrrole (Natural)Apoptosis (p53)~100 nM[4]

References

  • Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry. Link

  • Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Link

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. BenchChem. Link(Note: Generalized link to protocol source)

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Highly functionalized pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Highly functionalized pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and advanced porphyrin materials[1]. The target molecule, Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate ,[2], presents a specific substitution pattern that requires precise regiocontrol during synthesis.

This application note details a robust, self-validating two-step synthetic workflow:

  • Pyrrole Core Construction: A modified Knorr-type cyclization utilizing methyl 3-oxopentanoate and 2-aminoacetaldehyde diethyl acetal[3],[1].

  • Regioselective Functionalization: A Vilsmeier-Haack formylation that selectively targets the C5 position of the pyrrole ring[4],[5].

SynthesisWorkflow SM1 Methyl 3-oxopentanoate (β-Keto Ester) Intermediate Methyl 2-ethyl-1H- pyrrole-3-carboxylate SM1->Intermediate AcOH, Reflux (Cyclization) SM2 2-Aminoacetaldehyde diethyl acetal SM2->Intermediate Target Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate Intermediate->Target POCl3, DMF (Formylation)

Fig 1. Two-step synthesis of methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate.

Step 1: Construction of the Pyrrole Core

Mechanistic Causality

The synthesis of the intermediate, methyl 2-ethyl-1H-pyrrole-3-carboxylate, relies on the dual reactivity of the aminoacetal. When methyl 3-oxopentanoate (a β-keto ester) is mixed with 2-aminoacetaldehyde diethyl acetal, the primary amine condenses with the C3-ketone of the ester to form an enamine. Glacial acetic acid acts as both the solvent and the acid catalyst. The acidic environment hydrolyzes the diethyl acetal into a highly reactive aldehyde. Subsequently, the electron-rich α-carbon of the enamine attacks the newly formed aldehyde in an intramolecular 5-endo-trig cyclization. Dehydration drives the aromatization, yielding the thermodynamically stable pyrrole core[1].

Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Dissolve methyl 3-oxopentanoate (13.0 g, 100 mmol) and 2-aminoacetaldehyde diethyl acetal (13.9 g, 105 mmol) in 100 mL of glacial acetic acid.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) under an argon atmosphere for 3 hours. Water generated during enamine formation and aromatization will collect in the Dean-Stark trap.

  • Quenching: Cool the mixture to room temperature and slowly pour it into 300 mL of crushed ice-water.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7–8 using saturated aqueous sodium bicarbonate (

    
    ). Caution: Vigorous 
    
    
    
    evolution will occur.
  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate, 8:2) to isolate the intermediate.

Step 2: Regioselective Vilsmeier-Haack Formylation

Mechanistic Causality

The Vilsmeier-Haack reaction utilizes a halomethyleniminium salt (Vilsmeier reagent) generated in situ from phosphorus oxychloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and N,N-dimethylformamide (DMF)[4],[5]. The regioselectivity of this electrophilic aromatic substitution is strictly governed by the electronic environment of the pyrrole core. The C3 position is occupied by the methyl carboxylate group, which exerts a meta-deactivating effect, rendering the C4 position less nucleophilic. Conversely, the C5 position is 

to the pyrrole nitrogen. Electrophilic attack at C5 generates a Wheland intermediate that is highly stabilized by the resonance contribution of the nitrogen's lone pair. Consequently, formylation proceeds with near-absolute regiocontrol at C5.

VilsmeierMechanism DMF DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent 0 °C, 30 min Wheland Wheland Intermediate (Resonance Stabilized at C5) VilsmeierReagent->Wheland Pyrrole Methyl 2-ethyl-1H- pyrrole-3-carboxylate Pyrrole->Wheland + Vilsmeier Reagent (Electrophilic Attack) Iminium C5-Iminium Salt Wheland->Iminium - HCl Product Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate Iminium->Product Aqueous NaOH (Hydrolysis)

Fig 2. Regioselective Vilsmeier-Haack formylation mechanism at the C5 position.

Experimental Protocol
  • Vilsmeier Reagent Generation: In a dry, argon-flushed 100 mL round-bottom flask, cool anhydrous DMF (2.2 g, 30 mmol) to 0 °C using an ice bath. Add

    
     (1.84 g, 12 mmol) dropwise over 10 minutes. Stir the resulting complex at 0 °C for 30 minutes.
    
  • Electrophilic Addition: Dissolve methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.53 g, 10 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent uncontrolled exothermic decomposition.

  • Substitution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 2.5 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate, 7:3).

  • Hydrolysis: Cool the reaction to room temperature and pour it onto 50 g of crushed ice. Basify the mixture to pH 8–9 using 2M aqueous

    
    . Stir vigorously for 1 hour to fully hydrolyze the iminium salt to the aldehyde[5].
    
  • Isolation: Extract with dichloromethane (

    
     mL). Wash the organic layer with water (
    
    
    
    mL) and brine, dry over
    
    
    , and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield the pure target compound.

Quantitative Data & Analytical Self-Validation

To ensure a self-validating workflow, researchers must cross-reference their intermediate and final products against the expected analytical markers outlined below. The shift of the C4-proton and the appearance of the highly deshielded formyl proton are critical indicators of successful C5-formylation.

CompoundRoleExpected YieldReaction TimeKey

H-NMR Markers (

, 400 MHz)
Methyl 2-ethyl-1H-pyrrole-3-carboxylate Intermediate65 – 75%3 h

~8.5 (br s, 1H, NH),

~6.6 (t, 1H, C5-H),

~6.4 (t, 1H, C4-H)
Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate Final Product80 – 85%2.5 h

~9.5 (s, 1H, CHO),

~7.3 (d, 1H, C4-H),

~9.8 (br s, 1H, NH)

References[2] Methyl 3-(2-hydroxybenzoyl)pyrrole-5-carboxylate | Sigma-Aldrich. sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[3] 876490-64-1|Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate - BLDpharm. bldpharm.com. URL: https://www.bldpharm.com/[5] Pyrrole - Wikipedia. wikipedia.org. URL: https://en.wikipedia.org/wiki/Pyrrole[6] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.com. URL: https://www.ijpcbs.com/[4] Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. whiterose.ac.uk. URL: https://etheses.whiterose.ac.uk/[1] Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. researchgate.net. URL: https://www.researchgate.net/publication/331005183

Sources

Application

Application Note: Optimized Paal-Knorr Synthesis of Substituted Pyrrole-3-Carboxylates for Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental protocols. Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental protocols.

Mechanistic Rationale & Precursor Design

The Paal-Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine. In the context of drug development—specifically for targets like the anti-tubercular agent BM212 or various statin derivatives—the synthesis of substituted pyrrole-3-carboxylates requires high regiocontrol and chemoselectivity [1].

To achieve the 3-carboxylate substitution pattern, the starting 1,4-dicarbonyl precursor must be an


-ester functionalized diketone (e.g., ethyl 2-acyl-4-oxoalkanoates).
The Causality of Kinetic Control

Historically, the Paal-Knorr reaction was thought to proceed via an immonium ion or enamine intermediate. However, definitive mechanistic studies by [2] demonstrated that the reaction proceeds via a hemiaminal (or hemiacetal) intermediate . The stereochemical configuration of the unreacted dione is preserved, ruling out pre-cyclization enamine formation.

This mechanistic insight dictates our experimental choices:

  • Neutral Initial Conditions: The initial nucleophilic attack by the primary amine to form the hemiaminal must occur under neutral or only weakly acidic conditions.

  • Avoiding pH < 3: If the reaction medium is too acidic (pH < 3) before the amine has fully engaged the dicarbonyl, the 1,4-dicarbonyl will rapidly undergo an intramolecular dehydration to form a furan byproduct (the Paal-Knorr Furan Synthesis) [2].

Mechanism A 1,4-Dicarbonyl Precursor B Primary Amine Addition A->B Neutral pH G Furan Byproduct A->G pH < 3 C Hemiaminal Intermediate B->C D Intramolecular Cyclization C->D Weak Acid E Dehydration (-2 H2O) D->E F Pyrrole-3-Carboxylate E->F

Figure 1: Mechanistic pathway of Paal-Knorr pyrrole synthesis showing kinetic control points.

Catalyst Selection & Thermodynamic Driving Forces

The choice of catalyst directly impacts the activation energy of the rate-determining step (intramolecular cyclization of the hemiaminal). While classical methods use harsh mineral acids, modern process chemistry favors mild, homogeneous organic acids that accelerate cyclization without triggering furan formation [3].

Quantitative Catalyst Comparison

The following table summarizes the efficacy of various Brønsted acids in the Paal-Knorr synthesis of substituted pyrroles, demonstrating why Trifluoroacetic Acid (TFA) and controlled Sulfuric Acid additions are preferred in modern protocols [4].

CatalystReaction ConditionTimeYield (%)Mechanistic Observation
Trifluoroacetic Acid (TFA) Reflux (MDC)1 h92% Optimal mild acidity; completely suppresses furan pathway.
p-Toluenesulfonic Acid (p-TsOH) Reflux (MDC)1 h80% Stronger organic acid; minor furan byproduct observed.
Sulfamic Acid Reflux (MDC)1 h60% Heterogeneous mixture limits mass transfer and reaction rate.
Sulfuric Acid (H₂SO₄) Reflux (MDC)1 h40% High acidity (pH < 3) drives competitive furan formation if added too early.

Data adapted from comparative catalyst studies for 2,5-dimethyl-1-substituted pyrroles.[3][4]

Optimized Experimental Protocol

This protocol details the synthesis of Ethyl 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate , a critical intermediate for the anti-tubercular drug BM212 [5].

To maximize yield and ensure a self-validating process, we employ a "Delayed Acidification" strategy.

Workflow S1 Step 1 Amine Addition (Neutral Reflux) S2 Step 2 Delayed Acidification (Add Catalyst) S1->S2 S3 Step 3 Dean-Stark Reflux (-H2O) S2->S3 S4 Step 4 Workup & Extraction S3->S4 S5 Step 5 Recrystallization S4->S5

Figure 2: Phased experimental workflow for pyrrole-3-carboxylate preventing furan byproducts.

Step-by-Step Methodology

Step 1: Initial Neutral Condensation

  • Action: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl 2-(4-chlorophenacyl)acetoacetate (1.0 equiv, ~18.0 g) and 4-chloroaniline (1.4 equiv, ~11.3 g) in 40 mL of anhydrous toluene. Reflux the mixture for 2 hours under nitrogen.

  • Causality: Reacting the dicarbonyl and the primary amine in the absence of acid allows the nucleophilic amine to attack the carbonyl groups, forming the hemiaminal intermediate. This prevents the acid-catalyzed degradation of the dicarbonyl into a furan [5].

Step 2: Delayed Acidification

  • Action: Cool the reaction mixture to slightly below reflux temperature (approx. 90 °C). Carefully add 5 mL of 2N H₂SO₄ (or 1.0 equiv of TFA for milder conditions).

  • Causality: Introducing the acid only after the hemiaminal has formed lowers the activation energy for the rate-determining intramolecular cyclization and subsequent dehydration, driving the reaction exclusively toward the pyrrole[2][5].

Step 3: Azeotropic Dehydration

  • Action: Resume reflux for an additional 3 hours. Monitor water collection in the Dean-Stark trap.

  • Causality: The Paal-Knorr cyclization releases two equivalents of water. Continuous azeotropic removal of water via toluene shifts the thermodynamic equilibrium forward (Le Chatelier’s principle), ensuring complete conversion.

Step 4: Quench and Isolation

  • Action: Cool the mixture to 0 °C. Dilute with 100 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The NaHCO₃ wash neutralizes the acid catalyst and removes any water-soluble unreacted amine salts, isolating the highly organic-soluble pyrrole-3-carboxylate.

Step 5: Purification

  • Action: Recrystallize the crude residue from hot ethanol to afford the pure product. (Expected yield: ~84%).

Self-Validating Analytical Systems

To ensure the trustworthiness of the protocol, the system must be self-validating. Process chemists should utilize the following analytical checkpoints to confirm chemoselectivity (Pyrrole vs. Furan):

  • In-Process Control (IPC) via TLC:

    • Monitor the disappearance of the UV-active dicarbonyl precursor. The product pyrrole-3-carboxylate will appear as a highly UV-active, non-polar spot (typically

      
       ~0.6 in 8:2 Hexane:Ethyl Acetate) compared to the polar primary amine.
      
  • Structural Validation via ¹H NMR:

    • Furan Exclusion: The presence of a furan byproduct is easily ruled out by integrating the aromatic region. The target pyrrole contains an

      
      -(4-chlorophenyl) substituent. The integration of these specific aryl protons (typically two doublets around 
      
      
      
      7.2 - 7.5 ppm) relative to the pyrrole backbone confirms nitrogen incorporation.
  • Mass Spectrometry (LC-MS):

    • The exact mass will definitively separate the pyrrole from the furan. The loss of two water molecules and the addition of the amine mass (minus

      
      ) will yield the target 
      
      
      
      peak (e.g., for the BM212 intermediate,
      
      
      will reflect the incorporation of the 4-chloroaniline moiety) [5].

References

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991.[Link]

  • Venugopala, K. N., et al. "Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection." Asian Journal of Chemistry, 2013. [Link]

  • More, N. A., et al. "An Efficient Synthesis of Potent Anti-Tubercular Drug Candidate BM212." Rasayan Journal of Chemistry, 2014. [Link]

Sources

Method

Application Note: Overcoming Tailing and Acid-Catalyzed Degradation in the Chromatographic Purification of Pyrrole Aldehydes

Target Audience: Researchers, scientists, and drug development professionals. Focus: Resolution and isolation of pyrrole-2-carboxaldehyde derivatives post-synthesis. Synthetic Context and Chromatographic Challenges Pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Resolution and isolation of pyrrole-2-carboxaldehyde derivatives post-synthesis.

Synthetic Context and Chromatographic Challenges

Pyrrole-2-carboxaldehydes are critical heterocyclic building blocks, frequently utilized in the synthesis of porphyrin-based photosensitizers, corroles, and active pharmaceutical ingredients (APIs) such as the nucleobase precursors for Remdesivir[1][2]. The standard synthetic route to these compounds is the Vilsmeier-Haack formylation of electron-rich pyrroles using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3][4].

While the reaction is highly regioselective, the subsequent purification of the crude aldehyde from unreacted pyrrole, oligomeric byproducts, and hydrolyzed Vilsmeier reagents presents significant chromatographic challenges[3][5].

Mechanistic Causality: Why Standard Silica Fails

When applying crude pyrrole aldehydes to standard normal-phase silica gel (SiO₂), chemists frequently observe severe band broadening, streaking, and diminished isolated yields. As an Application Scientist, it is crucial to understand the two primary mechanisms driving this phenomenon:

  • Strong Hydrogen Bonding: The secondary amine (N-H) of the pyrrole ring acts as a potent hydrogen bond donor, while the unshielded, Brønsted-acidic silanol groups (Si-OH) on the silica surface act as acceptors. This interaction heavily retards the elution of the pyrrole, leading to asymmetric peak shapes (tailing)[5].

  • Acid-Catalyzed Oligomerization: Although the C2-formyl group exerts an electron-withdrawing effect that partially stabilizes the electron-rich pyrrole core, localized high acidity on active silica can still trigger nucleophilic attack and subsequent oligomerization or decomposition during prolonged column residence times[5].

The Solution: To circumvent these issues, the silica gel must be dynamically deactivated. The addition of 1% v/v triethylamine (TEA) to the mobile phase effectively coats the stationary phase[1][5]. The tertiary amine, being significantly more basic than the pyrrole nitrogen, preferentially neutralizes the acidic silanol sites, thereby preventing the pyrrole from engaging in strong hydrogen bonding and protecting it from acid-catalyzed degradation.

Workflow Visualization

The following diagram illustrates the optimized logical workflow for processing crude pyrrole aldehydes, from stationary phase deactivation to final fraction pooling.

Workflow A Crude Pyrrole Aldehyde (Post-Vilsmeier-Haack) B Silica Gel Deactivation (Slurry in 1% TEA/Hexanes) A->B Prevent Acid Degradation C Sample Loading (Dry Load via Celite 545) B->C Avoid Band Broadening D Gradient Elution (Hexanes:EtOAc 90:10 → 70:30) C->D Isocratic to Gradient E Fraction Analysis (TLC: UV 254 nm & Vanillin) D->E Collect 15-20 mL Fractions F Pure Pyrrole-2-carboxaldehyde E->F Pool & Concentrate in vacuo

Chromatographic workflow for the purification of pyrrole aldehydes, emphasizing silica deactivation.

Optimization of Solvent Systems and Retention Factors

Selecting the correct solvent system is critical for balancing resolution and compound stability. The table below summarizes the causality behind various solvent choices and their quantitative impact on the retention factor (Rf) of typical pyrrole-2-carboxaldehydes.

Solvent SystemAdditiveStationary PhaseTypical Rf ValueChromatographic Outcome & Causality
Hexanes / EtOAc (80:20)NoneStandard Silica (60 Å)0.30 – 0.35Poor: Severe tailing due to unshielded Si-OH bonding; risk of on-column degradation.
Hexanes / EtOAc (80:20)1% v/v TEAStandard Silica (60 Å)0.45 – 0.50Optimal: Sharp, symmetrical bands[5]. TEA neutralizes acidity, preventing streaking.
DCM / MeOH (95:5)NoneStandard Silica (60 Å)0.55 – 0.60Moderate: Acceptable for highly polar analogs, but MeOH can cause silica dissolution over time.
Hexanes / EtOAc (90:10)1% v/v TEANeutral Alumina0.45 – 0.50Excellent: Inherently non-acidic matrix prevents degradation; however, higher cost per run.

Self-Validating Experimental Protocol: Deactivated Silica Chromatography

This protocol provides a self-validating system; Step 3 includes a specific validation check to ensure the column is properly neutralized before the valuable sample is loaded.

Phase 1: Mobile Phase and Column Preparation

  • Solvent Formulation: Prepare 1 L of the primary eluent: Hexanes/Ethyl Acetate (80:20 v/v)[2]. Add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration[1]. Mix thoroughly. Causality: Pre-mixing ensures homogeneous distribution of the deactivating agent.

  • Slurry Packing: Suspend 50 g of standard silica gel (230–400 mesh) in 150 mL of the TEA-doped solvent. Pour the slurry into a glass chromatography column (e.g., 3 cm diameter).

  • Validation Check (Critical): Elute 2–3 column volumes (CV) of the TEA-doped solvent. Collect a few drops from the stopcock and test with pH indicator paper. Validation: The eluent must test basic (pH > 8). If it is neutral or acidic, the silica has not been fully deactivated; continue eluting until basicity is confirmed.

Phase 2: Sample Loading (Dry Loading Technique) 4. Sample Dissolution: Dissolve the crude pyrrole-2-carboxaldehyde (approx. 1 g) in a minimum volume of Dichloromethane (DCM). 5. Adsorption: Add 3 g of Celite 545 (or pre-deactivated silica) to the solution. Causality: Dry loading prevents the "solvent crash" effect where poorly soluble pyrroles precipitate at the column head, causing uneven bands. 6. Evaporation: Remove the DCM in vacuo using a rotary evaporator until a free-flowing powder is achieved. 7. Application: Carefully pour the dry powder onto the flat surface of the deactivated silica bed. Cap with a 1 cm layer of clean sea sand to protect the bed from physical disturbance during solvent addition.

Phase 3: Elution and Recovery 8. Gradient Elution: Begin elution with Hexanes/EtOAc (90:10 v/v + 1% TEA). If the target compound elutes too slowly, gradually increase the polarity to 80:20 v/v[2]. 9. Fractionation: Collect 15–20 mL fractions. 10. TLC Analysis: Spot fractions on silica TLC plates. Elute with Hexanes/EtOAc (70:30 v/v). Visualize under UV light (254 nm). For definitive confirmation, dip the plate in Vanillin-sulfuric acid stain and heat; pyrrole aldehydes typically develop a distinct bright yellow to deep red color. 11. Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. Note: Ensure the water bath temperature does not exceed 40 °C to prevent thermally induced degradation of the purified aldehyde[4].

References

  • BenchChem. Technical Support Center: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.6

  • BenchChem. Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.3

  • SciELO South Africa. The Synthesis and Characterization of Several Corroles.1

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.7

  • GFMooreLab. One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrin.5

  • SciELO Brazil. Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde.2

  • ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes.4

Sources

Application

Application Note: Versatile Derivatization Strategies for the Formyl Group of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Abstract This document provides a detailed guide for the chemical modification of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block. The pyrrole scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a detailed guide for the chemical modification of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs due to its diverse pharmacological activities.[1][2][3][4] The formyl group at the C5 position serves as a highly versatile synthetic handle, enabling a wide array of chemical transformations crucial for the generation of compound libraries in drug discovery programs. This guide outlines detailed, field-proven protocols for several key derivatization reactions: reductive amination, oxidation, reduction, Knoevenagel condensation, and the Wittig reaction. Each section explains the underlying chemical principles, provides step-by-step procedures, and discusses the significance of the transformation for developing novel therapeutic agents.

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like heme and chlorophyll, as well as blockbuster drugs.[1][2] Its unique electronic properties and structural versatility allow for a broad range of chemical modifications, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5] Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a particularly valuable starting material. The ester and ethyl groups can be used to modulate physicochemical properties such as lipophilicity and solubility, while the formyl group provides a reactive site for introducing structural diversity. This process is fundamental to Structure-Activity Relationship (SAR) studies aimed at optimizing lead compounds.

The derivatization of the formyl group can lead to a variety of functional groups, each with distinct chemical and biological implications:

  • Amines (via Reductive Amination): Introduce basic centers to improve solubility or form key hydrogen bonds with biological targets.

  • Carboxylic Acids (via Oxidation): Provide an acidic handle for salt formation or to mimic endogenous ligands.

  • Alcohols (via Reduction): Act as hydrogen bond donors or serve as intermediates for further functionalization.

  • Alkenes (via Wittig and Knoevenagel Reactions): Extend the carbon skeleton, introduce conformational constraints, and create Michael acceptors for targeted covalent inhibition.[6]

This application note provides robust, adaptable protocols for these key transformations, designed for researchers in synthetic chemistry and drug development.

Derivatization Protocols

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Principle: Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds in two stages: the initial formation of a Schiff base (imine) between the pyrrole aldehyde and a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could be detrimental to the pyrrole ring.[7]

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrrole Aldehyde and Amine in Dichloromethane (DCM) B Add Acetic Acid (cat.) A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise B->C D Stir at Room Temperature (2-12 h) C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I G Pyrrole-CHO Pyrrole Aldehyde Intermediate Adduct Intermediate Pyrrole-CHO->Intermediate Addition Active Methylene\n(e.g., Malononitrile) Active Methylene (e.g., Malononitrile) Active Methylene\n(e.g., Malononitrile)->Intermediate Addition Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Intermediate Addition Product α,β-Unsaturated Product Intermediate->Product Dehydration H2O H2O Intermediate->H2O

Sources

Method

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Fused Heterocycles in Modern Chemistry Fused heterocyclic systems are foundational scaffolds in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fused Heterocycles in Modern Chemistry

Fused heterocyclic systems are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] These structurally complex molecules, formed by the annulation of at least two rings where one or more are heterocyclic, are prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[4][5] Their rigid, planar structures often facilitate high-affinity interactions with biological targets, making them "privileged structures" in drug discovery.[4][6] The fusion of multiple rings can enhance biological activity, modulate electronic properties, and increase metabolic stability compared to their monocyclic counterparts.[4]

This guide provides an in-depth exploration of key synthetic strategies for constructing fused heterocyclic systems. It is designed for the laboratory professional, moving beyond theoretical reviews to offer detailed, actionable protocols. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" of modern synthetic methodologies. The protocols described herein are selected to represent robust and versatile methods, including classical cyclizations, transition-metal-catalyzed reactions, and innovative green chemistry approaches.

Section 1: Foundational Strategies - Intramolecular Cyclization and Condensation Reactions

The construction of fused heterocyclic rings often relies on the formation of a key bond to close a ring onto a pre-existing heterocyclic or carbocyclic system. Oxidative cyclization and condensation reactions are among the most established and powerful methods to achieve this.

Oxidative Cyclization for the Synthesis of Fused Benzimidazoles

Benzimidazoles are a prominent class of fused heterocycles, with 5,6-dimethylbenzimidazole being a key component of Vitamin B12.[7] Their derivatives exhibit a wide range of biological activities.[7][8] One of the most direct methods for creating a fused benzimidazole system is the oxidative cyclization of an o-phenylenediamine derivative.

The underlying principle of this approach involves the in situ generation of a reactive intermediate from an aniline derivative, which then undergoes intramolecular cyclization. For instance, the oxidation of an o-(cycloamino)aniline can proceed through a nitroso intermediate, which is then attacked by the secondary amine to form the new heterocyclic ring.[7]

Protocol 1: Metal-Free Oxidative C-N Coupling for Fused Tetracyclic Benzimidazoles

This protocol describes an efficient and environmentally friendly method for synthesizing multisubstituted or fused tetracyclic benzimidazoles. The key transformation is a metal-free oxidative C-N coupling between a sp³ C-H bond and a free N-H bond of N¹-alkyl-1,2-phenylenediamines using oxygen as the terminal oxidant.

G cluster_workflow Oxidative C-N Coupling Workflow Start N¹-Alkyl-1,2-phenylenediamine Reagents O₂ (1 atm) TEMPO (catalyst) Toluene, 110 °C Start->Reagents Reaction Setup Intermediate Oxidized Intermediate (e.g., Iminium ion) Reagents->Intermediate Oxidation Cyclization Intramolecular C-N Bond Formation Intermediate->Cyclization Spontaneous Product Fused Tetracyclic Benzimidazole Cyclization->Product Aromatization G cluster_mechanism Pd-Catalyzed Tandem Annulation Start 2-Arylbenzimidazole + Aryl Iodide Catalyst Pd(OAc)₂ Ligand, Base Start->Catalyst Reactants Step1 C-H Arylation (Intermolecular) Catalyst->Step1 Intermediate Arylated Benzimidazole Intermediate Step1->Intermediate Step2 C-H Amination (Intramolecular) Intermediate->Step2 via Palladacycle Product Benzimidazole-Fused Phenanthridine Step2->Product G cluster_workflow Microwave-Assisted Domino Reaction Start N-Mesyl-2-ethynylaniline + Amine + Aryl Halide Reagents CuI (2.5 mol%) Dioxane Start->Reagents Combine Microwave Microwave Irradiation (e.g., 150 °C, 40 min) Reagents->Microwave Heat Domino Domino Process: 1. Coupling 2. Indole Formation 3. N-Arylation Microwave->Domino Initiates Product Indole-Fused 1,4-Benzodiazepine Domino->Product

Sources

Application

Application Note: Advanced Amide Bond Formation using HATU in Pharmaceutical Synthesis

Introduction and Strategic Context The amide coupling reaction remains the most critical and frequently executed transformation in modern drug discovery, forming the structural backbone of approximately 65% of all small-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The amide coupling reaction remains the most critical and frequently executed transformation in modern drug discovery, forming the structural backbone of approximately 65% of all small-molecule active pharmaceutical ingredients (APIs) and 100% of peptide therapeutics[1]. Despite the availability of over 200 coupling reagents, the demand for high-yielding, stereochemically pure syntheses has elevated HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to the gold standard for complex pharmaceutical preparations[1].

This application note provides drug development professionals with a comprehensive, self-validating framework for deploying HATU in both solution-phase API synthesis and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Causality of Coupling Efficiency

To master HATU-mediated couplings, one must understand the kinetic pathways that govern its efficacy. HATU operates via a highly efficient two-step activation and aminolysis mechanism[2][3].

  • Deprotonation and Activation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of the HATU uronium/guanidinium species[2][3].

  • Active Ester Formation: This intermediate rapidly collapses to form a highly reactive OAt-active ester, simultaneously expelling tetramethylurea as a byproduct[3].

  • Aminolysis: The primary or secondary amine attacks the OAt-active ester to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt)[2].

The Causality of Racemization Suppression: During peptide coupling, the activated carboxyl group can cyclize into a planar 5(4H)-oxazolone intermediate, which is highly susceptible to base-catalyzed racemization (epimerization)[4]. HATU suppresses this through the unique structure of its HOAt leaving group. The nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (a neighboring group effect) that dramatically accelerates the aminolysis step. By speeding up the desired amide bond formation, the reaction kinetically outcompetes the slower oxazolone formation pathway, preserving the stereochemical integrity of the pharmaceutical compound[4].

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU Addition B->C Nucleophilic Attack D OAt-Active Ester (+ Tetramethylurea) C->D Activation E Amine Addition D->E Aminolysis F Amide Product (+ HOAt) E->F Bond Formation

Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Reaction Parameters

The choice of stoichiometry and conditions dictates the purity profile of the final API. Table 1 outlines the empirically validated parameters for different synthesis modalities, while Table 2 contextualizes HATU against other common reagents.

Table 1: Validated Reaction Conditions for HATU Coupling [2][5]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis (Small Molecules)
Carboxylic Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent Anhydrous DMF, NMP, or DCMAnhydrous DMF, DCM, or THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C warming to Room Temperature

Table 2: Comparative Profile of Amide Coupling Reagents [3][4]

ReagentByproduct GeneratedRacemization RiskReactivity KineticsBest Use Case in Pharma
HATU HOAt, TetramethylureaVery LowExtremely FastSterically hindered amines, complex APIs
HBTU HOBt, TetramethylureaModerateFastRoutine SPPS, unhindered substrates
EDC/HOBt Urea (water-soluble)ModerateModerateLarge-scale manufacturing, aqueous conditions

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate real-time analytical checkpoints.

Protocol A: Solution-Phase Synthesis of Small Molecule APIs

Causality Note: Pre-activation is strictly required. Adding the amine before the OAt-active ester is fully formed can lead to the amine reacting directly with HATU, forming a dead-end guanidino byproduct.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.0–1.5 eq) in anhydrous DMF (0.1 M to 0.5 M concentration)[2][5]. Note: Anhydrous conditions are critical to prevent the hydrolysis of the active ester back into the carboxylic acid.

  • Base Addition: Add DIPEA (2.0–5.0 eq) dropwise. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile[2].

  • Pre-Activation (Checkpoint 1): Stir at room temperature for 15–30 minutes[5]. Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete disappearance of the acid mass and the formation of the OAt-active ester.

  • Aminolysis: Once activation is confirmed, add the primary or secondary amine (1.0–1.2 eq)[2][5].

  • Reaction Monitoring (Checkpoint 2): Stir for 1 to 18 hours. Monitor via TLC or LC-MS until the amine is fully consumed[5].

  • Work-up: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove HOAt), 1M HCl (to remove unreacted amine and DIPEA), and brine[2]. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Coupling
  • Resin Preparation: Swell the resin in DMF for 30–60 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF, followed by thorough DMF washing (5 times)[5].

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2.0–5.0 eq based on resin loading) and HATU (1.9–4.5 eq) in DMF[5]. Add DIPEA (4.0–10.0 eq) and mix for 3 to 5 minutes[6].

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 30 minutes to 4 hours[5].

  • Validation (Checkpoint): Perform a Kaiser Test on a few resin beads[5][6]. Validation Logic: The Kaiser test utilizes ninhydrin, which reacts with free primary amines to produce a deep blue color (Ruhemann's purple). A yellow/colorless (negative) result validates that 100% of the amines have been successfully coupled.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3–5 times) and DCM (2–3 times) to clear excess reagents and the tetramethylurea byproduct[5].

Workflow Step1 1. Pre-activation Acid + HATU + DIPEA Check1 LC-MS: Active Ester Formation? Step1->Check1 Check1->Step1 No (Wait) Step2 2. Amine Addition Stir 1-18h at RT Check1->Step2 Yes Check2 TLC/Kaiser Test: Amine Consumed? Step2->Check2 Check2->Step2 No (Stir) Step3 3. Work-up & Wash Check2->Step3 Yes Step4 4. Purification Step3->Step4

Self-validating experimental workflow for HATU coupling.

References[5] Benchchem. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCcADR3-FQIO4EKaMD7G4iGv8211K0iXN0D_3vdE4lSSHVq0PmRPifIHTxuUfBNCfAqzklJgOq7x3cjYQVFwvhrpGlKo0iZCXQi4YzVL1NbC9kPSUWYsImAHfDFoQqe1y5dpTZxaIhxDpn5ZnF29dqpQF5qU75zKEwRJoaARySCpSXrrC1n3tFhtaMfby0hsqYtaN8zc9c6DsAlhWhUpCP1XjqJYes5_cHn_puzm5L2A==[6] AAPPTec. "Technical Support Information Bulletin 2105 - HATU."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu44GRQfdVce0dYyDtza-BAfd6pduyc7njScAWX3PaRS59sysumIRlmwUKASXaLESq9n6huDYIWICw4Il4-LsCfQ1qKdZoSUPGh8ITNGGTgL2vT0sX8m7P07OgFat56_uN8yyp2bGKnoXj[4] Benchchem. "A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH0cpR1qMl6uGlAteiZE2XqYFS6pdRyIjI2L_FBWO_UmDYGcUUZlFQG5uuuzQ7C7i8hMKZsIpHD6RsmB3T_8JwE2qq45hRPRpGgj9PtMMSlU24gjEq0mWAodMb2_Govz05yaWwvRCgPw07z2_YuuFze2710Op0blMp9faFlbOkR6lgQc1MqgzBoMB8aRo7UsKcoLYhAtszkzq-g_P1u6qJ9TFUKpIBaoeAXBh2Uut_m4SQQFZoDnwAlO3p[2] Benchchem. "Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH399ABhZUt_30GUwEbCeaPAcnLmVl4t9e1TOUEDew6QJuHlWuq-xCSTOIEBsxMGyFegEgBe2HQYCv2C7IPv0BgfF1FTe8BCIVnsJE5E7o-OfO5t5l9k0Pr1_9J-J2gtXC0I1uwGZzy0g1W5yQnACihHWvELV53Y6aVF3BZdphydEcM3vCC08o6fTn9A8cyre3JifwGBFehrMhzlpx-qdoGJeKCrstiD3io5hJOCFmbT6URSadS[3] ACS Publications. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVu_tBO09p7jVCTVgEdweZlUrHwh8V4Ym1RJPIAuoknowPp-11xo1Iw_T7Q1Lfr1MqRyM6idzqT4dv4GryQ__6lz_z13pa4i8HH6MBowQ9nL-hEUFylmlZekb4WdK7324bLT7c[1] ChemRxiv. "Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0W9b4DJISVFFjpNpZfld49F-58WXs93-Iies7Y9Nrg1Zw9oFhoCGU8eHwhdEjfL9UvZzwc_RENGjattCFbR6VvhRa071__JMqzAVkVjD2bdeb3VR7PdCkfNniv_wmsYhmdjjrUcN8OM2Qi-K3aklUrHuNppTW

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of Pyrroles

Welcome to the Technical Support Center. The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the formylation of electron-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the formylation of electron-rich heterocycles. However, the extreme nucleophilicity of the pyrrole ring, combined with the high reactivity of the chloroiminium ion (Vilsmeier reagent), frequently leads to complex side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we synthesize mechanistic causality with field-proven, self-validating workflows to help you troubleshoot dimerization, regioselectivity failures, and unexpected halogenation in your pyrrole formylation experiments.

Part 1: Mechanistic Overview & Root Causes of Side Reactions

The Vilsmeier-Haack formylation relies on generating a highly electrophilic chloroiminium intermediate from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While the primary thermodynamic pathway dictates electrophilic aromatic substitution at the α-position (C-2) of the pyrrole, deviations in stoichiometry, temperature, or substrate sterics can divert the reaction down several parasitic pathways.

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C Iminium Iminium Intermediate VR->Iminium + Pyrrole Side2 Chlorinated Pyrroles VR->Side2 Excess POCl3 / Heat Side3 3-Formylpyrrole (Regioisomer) VR->Side3 Steric Hindrance at N Pyrrole Pyrrole Substrate Product 2-Formylpyrrole (Target Product) Iminium->Product Basic Hydrolysis Side1 Dipyrromethanes (Dimerization) Iminium->Side1 Excess Pyrrole / Acidic

Logical pathways of pyrrole Vilsmeier-Haack formylation and common side reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating dipyrromethanes or polymeric tars instead of the monomeric formylpyrrole? Causality: Pyrroles are exceptionally prone to acid-catalyzed polymerization. During the VH reaction, if the iminium intermediate is exposed to unreacted pyrrole under acidic conditions (often during a premature or poorly buffered aqueous quench), an azafulvene-like intermediate forms. This intermediate undergoes rapid nucleophilic attack by another pyrrole molecule, yielding dipyrromethanes and higher oligomers 12. Solution: Ensure a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) to rapidly and completely consume the pyrrole starting material 3. During workup, perform the hydrolysis step by slowly pouring the reaction mixture into a vigorously stirred, ice-cold basic solution (e.g., 2M NaOH) to maintain a basic pH, which strictly suppresses acid-catalyzed dimerization 4.

Q2: LC-MS analysis shows a +34 Da mass shift. How do I prevent chlorination of the pyrrole ring? Causality: The Vilsmeier reagent and excess POCl₃ can act as mild chlorinating agents. Extended reaction times at elevated temperatures, or the use of a large excess of POCl₃, can lead to concurrent chlorination at the C-3, C-4, or C-5 positions, yielding side products such as (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine 56. Solution: Generate the Vilsmeier reagent strictly at 0°C. Keep the formylation step at or below room temperature. Furthermore, maintain a strict 1:1 molar ratio of DMF to POCl₃ when generating the reagent to prevent unreacted POCl₃ from acting as a free halogen source.

Q3: NMR indicates formylation occurred at the C-3 (β) position instead of the expected C-2 (α) position. Why? Causality: While the C-2 position of pyrrole is electronically favored for electrophilic attack, steric hindrance plays a dominant role in product orientation. Bulky N-substituents (e.g., N-triisopropylsilyl or large alkyl groups) physically block the α-position, forcing the chloroiminium ion to attack the less hindered β-position [[7]](). Solution: If C-2 formylation is strictly required, use a sterically compact protecting group (like N-methyl) or perform the formylation on the unprotected pyrrole (NH), followed by subsequent N-protection.

Q4: My reaction yield is low, and I recover a highly polar, water-soluble intermediate. What went wrong? Causality: The final step of the VH reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This intermediate is highly polar and water-soluble. Incomplete hydrolysis leaves the product trapped in the aqueous layer as the iminium salt 4. Solution: Ensure the quench is sufficiently basic (pH > 8) and allow adequate time (30–60 minutes) for complete hydrolysis before extraction.

Part 3: Quantitative Data on Side Reaction Mitigation

The following table summarizes the causal relationship between quantitative reaction parameters and product distribution, serving as a quick-reference optimization matrix.

Parameter DeviationPrimary Mechanistic EffectDominant Side ProductQuantitative Mitigation Strategy
Sub-stoichiometric VR (<1.0 eq)Leaves unreacted nucleophilic pyrroleDipyrromethanes / TarsUse 1.2 - 1.5 eq of Vilsmeier Reagent.
Excess POCl₃ (>1.5 eq)Over-activation, acts as halogen sourceChlorinated PyrrolesMaintain strict 1:1 DMF:POCl₃ ratio.
Elevated Temp (>60°C)Loss of regiocontrol, rapid decompositionC-3 Formylation, TarsRun at 0°C to 25°C ; use continuous flow for scale-up.
Acidic Quench (pH < 7)Iminium stability, azafulvene formationUnhydrolyzed IminiumQuench with ice-cold NaOH to pH 8.5 - 9.5 .
Hydrolysis Time (<10 min)Incomplete breakdown of iminium saltWater-soluble impuritiesStir basic quench mixture for 45 - 60 minutes .
Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system. Each critical step includes an observable milestone to verify success before proceeding to the next phase.

Workflow Step1 Step 1: Reagent Prep DMF + POCl3 at 0°C Step2 Step2 Step1->Step2 Step3 Step 3: Reaction Warm to RT, Monitor via TLC Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation EtOAc extraction & MgSO4 dry Step4->Step5

Step-by-step experimental workflow for optimized Vilsmeier-Haack formylation.

Optimized Workflow for Synthesis of 2-Formylpyrrole:

  • Vilsmeier Reagent Generation:

    • Action: Purge a dry, round-bottom flask with Argon. Add anhydrous DMF (1.5 eq) and cool to 0°C in an ice bath. Dropwise, add POCl₃ (1.5 eq) over 15 minutes with vigorous stirring.

    • Validation: The solution should transition from colorless to a pale yellow/orange viscous liquid or crystalline solid 8. If it turns dark brown immediately, moisture contamination has occurred; discard and restart.

  • Substrate Addition:

    • Action: Dilute the pyrrole substrate (1.0 eq) in a minimal amount of anhydrous dichloroethane (DCE) or DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5°C.

    • Validation: An exothermic reaction will occur. The mixture will darken to a deep red/orange.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The pyrrole starting material spot should completely disappear, replaced by a baseline-stuck spot (the highly polar iminium intermediate).

  • Hydrolysis and Quench (Critical Step):

    • Action: Cool the reaction mixture back to 0°C. Slowly, dropwise, add 2M NaOH (aq) until the pH reaches 8.5–9.5. Stir vigorously for 45–60 minutes at room temperature.

    • Validation: The baseline spot on TLC will convert to a new, less polar spot corresponding to the aldehyde. The organic and aqueous layers should begin to separate clearly.

  • Isolation:

    • Action: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure 4.

    • Validation: The crude ¹H NMR should show a distinct aldehyde proton singlet around 9.5 ppm, confirming successful formylation without the presence of upfield dipyrromethane bridging protons.

References
  • Vilsmeier-Haack Reaction Technical Support Center - Benchchem.4

  • Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent - ResearchGate. 5

  • Azafulvenes - The University of Liverpool Repository. 1

  • Vilsmeier-Haack Formylation of Pyrroles - Scribd. 7

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine - MDPI. 6

  • Vilsmeier-Haack Formylation Help - Reddit (r/OrganicChemistry).8

  • Electrical Conductance and Thermopower of β-Substituted Porphyrin Molecular Junctions - Journal of the American Chemical Society (ACS). 2

  • Continuous Flow Production of Thermally Unstable Intermediates... - Organic Process Research & Development (ACS). 3

Sources

Optimization

Pyrrole Formylation Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for Pyrrole Formylation. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals master the Vilsmeier-Haac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrrole Formylation. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals master the Vilsmeier-Haack reaction on pyrrole substrates. This resource bridges mechanistic theory with practical benchtop execution, ensuring your synthetic workflows are robust, reproducible, and scalable.

Mechanistic Overview & Reaction Workflow

The Vilsmeier-Haack formylation is the gold standard for introducing a formyl group to electron-rich heterocycles. For pyrrole, electrophilic aromatic substitution (EAS) preferentially occurs at the highly nucleophilic C2 (


) position due to the stabilization of the intermediate Wheland complex by the nitrogen atom's lone pair. Understanding this causality is critical: every step from reagent formation to hydrolysis must be tightly controlled to prevent substrate degradation.

VH_Mechanism A 1. Reagent Formation DMF + POCl3 B 2. Vilsmeier Reagent (Chloroiminium Ion) A->B 0-5 °C, Exothermic C 3. Electrophilic Attack Pyrrole Addition B->C Anhydrous Conditions D 4. Iminium Intermediate (Wheland Complex) C->D C2-Regioselectivity E 5. Aqueous Hydrolysis Base Neutralization D->E pH Adjustment F 6. Final Product Pyrrole-2-carboxaldehyde E->F Liberation of Aldehyde

Mechanism of the Vilsmeier-Haack formylation on a pyrrole substrate.

Standard Operating Procedure (SOP): Synthesis of Pyrrole-2-carboxaldehyde

This is a self-validating protocol adapted from established Organic Syntheses standards[1]. To ensure trustworthiness, do not deviate from the temperature parameters, as the chloroiminium ion is highly thermally sensitive.

Step 1: Vilsmeier Reagent Formation In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to manage the highly exothermic formation of the Vilsmeier reagent. Stir for 15–30 minutes at 0 °C[1].

Step 2: Electrophilic Addition Dilute freshly distilled pyrrole in an anhydrous co-solvent (e.g., ethylene dichloride or dichloromethane). Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature between 0–5 °C to prevent thermal runaway[1].

Step 3: Reaction Progression Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Depending on the steric bulk of the substrate, gentle heating (up to 40 °C) may be required to drive the substitution to completion[2].

Step 4: Hydrolysis and Quench Pour the reaction mixture over crushed ice. Carefully neutralize the intermediate iminium salt by adding a saturated aqueous solution of a mild base (e.g., sodium carbonate or sodium acetate) until the pH reaches 7–8. Caution: Rapid addition will cause vigorous CO₂ evolution[1].

Step 5: Isolation Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde via vacuum distillation or recrystallization from petroleum ether[1].

Optimization Parameters

To scale up the synthesis efficiently, adhere to the following quantitative parameters. These ranges have been optimized to balance yield against the risk of side reactions.

ParameterRecommended RangeMechanistic Rationale
POCl₃ Equivalents 1.1 - 1.2 eqA slight excess ensures complete formation of the Vilsmeier reagent without promoting over-formylation or excessive exotherm[2].
DMF Equivalents 1.2 - 3.0 eqDMF acts as both the reagent and a co-solvent. Excess maintains fluidity during the exothermic complex formation[1].
Reagent Formation Temp 0 - 5 °CPrevents thermal degradation of the highly reactive and unstable chloroiminium ion[2].
Pyrrole Addition Temp 0 - 10 °CControls the highly exothermic electrophilic aromatic substitution step, preventing substrate charring[1].
Hydrolysis pH 7.0 - 8.0Mildly basic conditions liberate the aldehyde while preventing acid-catalyzed pyrrole polymerization[1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my reaction mixture turning dark and tarry, resulting in a low yield? A: This is a classic sign of pyrrole polymerization. Pyrrole rings are highly electron-rich and notoriously sensitive to strongly acidic conditions. If the initial reaction exotherm is not strictly controlled (e.g., adding POCl₃ too fast or failing to maintain 0 °C), thermal runaway degrades the substrate[2]. Furthermore, inadequate neutralization during the aqueous work-up leaves the mixture acidic, catalyzing the formation of polypyrrole tars. Always use a mild base like sodium acetate or sodium carbonate for the quench[1].

Q: My NMR analysis shows a mixture of C2 and C3 formylated isomers. How can I control regioselectivity? A: Regioselectivity in pyrrole formylation is a delicate balance of electronic and steric factors[2]. The


-position (C2) is electronically favored[3]. However, if your pyrrole has a bulky substituent on the nitrogen atom (e.g., a triisopropylsilyl or trityl group), steric hindrance will block the Vilsmeier reagent from attacking the C2 position, forcing the reaction to the 

-position (C3)[4]. If you intend to synthesize a 3-formylpyrrole, you can intentionally exploit this by utilizing sterically crowded formamides (like N,N-diisopropylformamide)[4].

Q: I am recovering a large amount of unreacted starting material. What went wrong? A: The Vilsmeier reagent (chloroiminium ion) is extremely hygroscopic. Even trace amounts of water in your DMF, solvent, or glassware will prematurely hydrolyze the reagent back to DMF and HCl before the pyrrole can undergo electrophilic attack[2]. Ensure all glassware is flame-dried, solvents are strictly anhydrous, and the reaction is conducted under a continuous blanket of dry nitrogen or argon.

Troubleshooting_Tree Start Issue Detected: Sub-optimal Yield / Impurities Q1 Is the product dark or tarry? Start->Q1 A1 Polymerization: Improve cooling & use mild base Q1->A1 Yes Q2 Is C3-formylation observed? Q1->Q2 No A2 Steric Clash: Check N-substituent bulk Q2->A2 Yes Q3 Is unreacted pyrrole recovered? Q2->Q3 No A3 Reagent Quenching: Ensure strict anhydrous setup Q3->A3 Yes

Troubleshooting workflow for common issues in pyrrole formylation.

References

  • Pyrrole-2-carboxaldehyde - Organic Syntheses. orgsyn.org.
  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis - BenchChem. benchchem.com.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides - Thieme. thieme-connect.com.
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - RSC. rsc.org.

Sources

Troubleshooting

Technical Support Center: A Guide to the Purification of Crude Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Welcome to the technical support center for the purification of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important pyrrole derivative. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate?

The impurities in your crude product will largely depend on the synthetic route employed. The two most common methods for synthesizing this and similar pyrroles are the Knorr pyrrole synthesis and the Vilsmeier-Haack formylation.

  • From Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] Potential impurities include:

    • Unreacted Starting Materials: Residual α-amino-ketone and methyl 2-ethylacetoacetate.

    • Self-Condensation Products: The α-amino-ketone can self-condense to form byproducts.

    • Side-Reaction Products: Incomplete cyclization or alternative condensation pathways can lead to various impurities.[1]

  • From Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto an existing pyrrole ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[3][4] Common impurities include:

    • Regioisomers: While formylation is expected at the 5-position (the α-position), a small amount of the isomer formylated at the 4-position (the β-position) may be formed.[5]

    • Unreacted Starting Pyrrole: Incomplete formylation will leave residual Methyl 2-ethyl-1H-pyrrole-3-carboxylate.

    • Polymerization Products: Pyrroles are electron-rich and can be susceptible to polymerization, especially in the presence of strong acids, which can appear as dark, resinous material.[6]

    • Diformylated Products: Using an excess of the Vilsmeier reagent can sometimes lead to the introduction of a second formyl group.[3]

Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A dark, oily, or tarry appearance is a common issue when working with pyrroles and is often indicative of polymerization.[6] This can be triggered by exposure to heat, light, or acidic conditions during the reaction or work-up.

Recommended Action: Before attempting a more rigorous purification, it is advisable to perform a preliminary clean-up. Dissolve the crude oil in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Follow this with a brine wash and dry the organic layer over anhydrous sodium sulfate. This initial work-up can remove some of the more polar, colored impurities and acidic residues that might interfere with subsequent purification steps.

Q3: How can I effectively monitor the purification process for this compound?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of your target compound.

  • Solvent System Selection: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is often a reasonable starting point for developing your TLC. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for your desired product.

  • Visualization: The formyl-pyrrole compound is UV active due to its conjugated system, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective, as the pyrrole ring is susceptible to oxidation.

  • Tracking Purification: Use TLC to check the purity of your starting material, monitor the progress of your column chromatography by analyzing the collected fractions, and assess the purity of your final product after recrystallization.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the primary methods of purifying Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate.

Purification by Silica Gel Column Chromatography

Silica gel column chromatography is the most common and effective method for the initial purification of the crude product.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture determined by TLC analysis).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 4:1 or even 2:1), is often effective for separating the desired product from less polar impurities and then more polar baseline impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues:

Issue Possible Cause Recommended Solution
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a 4:1 hexane/ethyl acetate mixture, try moving to a 2:1 or 1:1 mixture.
Poor separation of product and impurities The eluent is too polar, causing all compounds to elute too quickly.Decrease the polarity of your eluent. For example, if you are using a 2:1 hexane/ethyl acetate mixture, try a 4:1 or 9:1 mixture.
Streaking or tailing of spots on TLC The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent to deactivate the silica gel.
Product degradation on the column The formyl group or the pyrrole ring may be sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase, such as neutral alumina, or work quickly and avoid prolonged exposure of the compound to the silica gel.

Visualization of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect Identify Pure Fractions combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

A workflow for purification by column chromatography.
Purification by Recrystallization

Recrystallization is an excellent technique for obtaining a highly pure, crystalline final product after initial purification by column chromatography.

Experimental Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. A binary solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.[7]

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve it completely, with gentle heating if necessary.

  • Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this time. Subsequently, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less soluble solvent. Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Common Recrystallization Issues:

Issue Possible Cause Recommended Solution
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Try adding a seed crystal of the pure compound to induce crystallization. If that doesn't work, slowly evaporate some of the solvent to increase the concentration. Alternatively, try a different solvent system.
The product "oils out" instead of crystallizing The compound's melting point may be lower than the boiling point of the solvent, or impurities are preventing crystal lattice formation.Try using a lower-boiling point solvent. If impurities are the issue, another round of column chromatography may be necessary before attempting recrystallization again.
Low recovery of the product The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cool the solution for a longer period at a lower temperature to maximize precipitation.

Visualization of the Recrystallization Process:

G start Semi-Pure Product dissolve Dissolve in Minimal Hot Solvent start->dissolve add_antisolvent Add Anti-Solvent (e.g., Hexane) to Turbidity dissolve->add_antisolvent cool_slowly Cool Slowly to Room Temperature add_antisolvent->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filter Crystals cool_ice->filter dry Dry Under Vacuum filter->dry pure_crystals High-Purity Crystals dry->pure_crystals

A step-by-step guide to the recrystallization process.

Analytical Characterization of Purity

Q4: How can I confirm the purity and identity of my final product?

After purification, it is crucial to confirm the purity and verify the structure of your Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for structural elucidation and purity assessment. Look for the characteristic signals of the ethyl group, the methyl ester, the formyl proton (aldehyde), and the pyrrole ring protons. The absence of signals from starting materials or other impurities is a good indicator of purity. Broad peaks in the NMR spectrum could indicate the presence of paramagnetic impurities or issues with sample preparation.[8]

    • ¹³C NMR: This technique will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Melting Point: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid.

References

  • Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 1635–1642.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927, 60 (1), 119-122.
  • Jones, R. A.; Bean, G. P. The Chemistry of Pyrroles; Academic Press: London, 1977.
  • Sundberg, R. J. Pyrroles; Academic Press: London, 1996.
  • Tang, H., et al. (1999). Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
  • Ilyin, P. V., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synthesis, 44(09), 1353-1358.
  • Candy, C. F.; Jones, R. A.; Wright, P. H. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1970, 2563-2567.
  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

Sources

Optimization

Technical Support Hub: Synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Welcome to the dedicated technical support center for the synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are scaling up this important heterocyclic aldehyde. As a key intermediate, the successful and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, validated protocol to ensure success in your laboratory.

Reaction Overview: The Vilsmeier-Haack Approach

The most common and efficient method for synthesizing Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is through the Vilsmeier-Haack formylation of its precursor, Methyl 2-ethyl-1H-pyrrole-3-carboxylate. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the electron-rich pyrrole ring.[1][2][3]

The reaction proceeds via electrophilic aromatic substitution. The highly electrophilic chloroiminium ion (Vilsmeier reagent) attacks the C5 position of the pyrrole, which is the most electron-rich and sterically accessible position.[1][3] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[1][4]

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction did not proceed, and I recovered only my starting material (Methyl 2-ethyl-1H-pyrrole-3-carboxylate). What went wrong?

Answer: This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.

    • Root Cause: Your DMF may contain water or dimethylamine impurities. Phosphorus oxychloride (POCl₃) could also be degraded.

    • Solution: Always use freshly distilled or anhydrous grade DMF. Ensure your POCl₃ is fresh and has been stored under inert conditions. The Vilsmeier reagent should be prepared at a low temperature (0-5°C) to ensure its stability before adding the pyrrole substrate.

  • Insufficient Activation: The pyrrole ring needs to be sufficiently electron-rich to react with the Vilsmeier reagent, which is a relatively weak electrophile compared to those used in Friedel-Crafts acylations.[3]

    • Root Cause: While your substrate is generally reactive enough, highly acidic conditions or certain solvents can protonate the pyrrole nitrogen, deactivating the ring.

    • Solution: Ensure the reaction is run under standard Vilsmeier-Haack conditions, typically using DMF as both a reagent and a solvent. Avoid strong protic acids until the workup stage.

  • Low Temperature:

    • Root Cause: While the reagent is formed at a low temperature, the formylation reaction itself may require heating to proceed at a reasonable rate.

    • Solution: After the addition of your pyrrole substrate at a low temperature, allow the reaction to warm to room temperature and then gently heat (typically 40-60°C) while monitoring by TLC until the starting material is consumed.

Question 2: The yield of my desired product is very low, and I have a complex mixture of side products. What are the likely side reactions?

Answer: Low yields are often due to side reactions or improper workup.

  • Diformylation: Although formylation is selective for the C5 position, forcing the reaction with excess Vilsmeier reagent or high temperatures can lead to diformylation.

  • Polymerization: Pyrroles can be sensitive to strongly acidic conditions, leading to polymerization. The Vilsmeier-Haack reaction is generally mild, but a poorly controlled addition of POCl₃ or a vigorous exotherm can create localized "hot spots" of high acid concentration.

    • Solution: Maintain strict temperature control throughout the reaction. Add the POCl₃ to the DMF slowly at 0°C. Likewise, add the pyrrole substrate solution dropwise to the pre-formed Vilsmeier reagent.

  • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.

    • Root Cause: Insufficient water or inadequate pH adjustment during workup.

    • Solution: The workup is a critical step. Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of ice and water. Then, carefully neutralize the mixture. A common method is to add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH ~7). This ensures the complete hydrolysis of the iminium intermediate to the aldehyde without causing base-catalyzed side reactions.

Question 3: My final product is a dark, oily substance that is difficult to purify. How can I obtain a clean, crystalline product?

Answer: Purification of formylpyrroles can be challenging due to their polarity and potential for degradation.

  • Workup Optimization: A clean workup is the first step to a clean product. After quenching and neutralization, ensure you perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine to remove residual water, which can interfere with crystallization.

  • Column Chromatography: If the crude product is still an oil, column chromatography on silica gel is the most effective purification method.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective. For example, start with 95:5 Hexane:EtOAc and gradually increase to 80:20 or 70:30. Monitor the fractions carefully by TLC.

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can provide a high-purity product.

    • Solvent Selection: A mixed solvent system like ethanol/water or ethyl acetate/hexane is often successful. Dissolve the crude solid in a minimum amount of the more soluble hot solvent (e.g., ethanol) and then slowly add the less soluble solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.[5]

Frequently Asked Questions (FAQs)

Q: What is the role of phosphorus oxychloride (POCl₃)? A: POCl₃ is the activating agent. It reacts with the oxygen of DMF to form a highly electrophilic intermediate, which then rearranges to generate the chloroiminium cation, known as the Vilsmeier reagent.[1][4]

Q: Why is formylation directed to the C5 position? A: In 2,3-disubstituted pyrroles, the C5 position (alpha to the nitrogen) is the most electronically activated and sterically accessible site for electrophilic attack.[1][3] The nitrogen atom's lone pair strongly donates electron density to this position.

Q: Can I use other formylating agents? A: While the Vilsmeier-Haack reaction is the most common, other methods exist for formylating pyrroles. However, for this specific substrate, the POCl₃/DMF system is well-documented, economical, and generally provides good regioselectivity and yield.

Q: What are the key safety precautions for this reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction quench should be performed carefully and slowly to control the exotherm.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrrole Methyl 2-ethyl-1H- pyrrole-3-carboxylate Pyrrole->Iminium_Salt + Vilsmeier Reagent Product Final Product (Aldehyde) Iminium_Salt->Product + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack reaction.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Flowchart start Reaction Complete? (Monitor by TLC) no_path No start->no_path No yes_path Yes start->yes_path Yes check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) no_path->check_reagents increase_temp Increase Temperature (e.g., to 50°C) & Time check_reagents->increase_temp workup Proceed to Workup (Quench on Ice, Neutralize) yes_path->workup crude_product Analyze Crude Product (NMR, TLC) workup->crude_product clean Clean Product crude_product->clean High Purity purify Purification Required crude_product->purify Impure/Oily final_product Pure Product clean->final_product purify_options Purification Strategy purify->purify_options chromatography Column Chromatography (Hexane/EtOAc) purify_options->chromatography recrystallize Recrystallization (e.g., EtOH/Water) purify_options->recrystallize chromatography->final_product recrystallize->final_product

Caption: A decision tree for troubleshooting the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis on a laboratory scale.

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Methyl 2-ethyl-1H-pyrrole-3-carboxylate167.2110.01.67 gStarting Material
N,N-Dimethylformamide (DMF)73.09-10 mLAnhydrous, used as solvent/reagent
Phosphorus oxychloride (POCl₃)153.3311.01.0 mL (1.69 g)Use fresh, handle in fume hood
Ethyl Acetate (EtOAc)88.11-~100 mLFor extraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~50 mLFor neutralization
Brine--~20 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2 gFor drying

Procedure:

  • Vilsmeier Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the stirred DMF over 10-15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for an additional 30 minutes. The solution may become a pale yellow solid or thick slurry.

  • Addition of Pyrrole: Dissolve Methyl 2-ethyl-1H-pyrrole-3-carboxylate (1.67 g, 10.0 mmol) in a minimal amount of anhydrous DMF (~2 mL). Add this solution dropwise to the cold Vilsmeier reagent slurry over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in an oil bath at 50-60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting pyrrole spot has been completely consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a vigorously stirred mixture of crushed ice (~50 g) and water (~50 mL). Slowly and carefully pour the reaction mixture onto the ice. A precipitate may form.

  • Workup - Neutralization: Stir the quenched mixture for 30 minutes. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8 (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate as a pale yellow or off-white solid.

References

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Vilsmeier-Haack Formylation of Pyrroles. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high purity N-formyl pyrrolidine and its homolog.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Managing regioselectivity in the formylation of substituted pyrroles

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselectivity of pyrrole fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselectivity of pyrrole formylation.

Pyrroles are highly electron-rich heteroaromatics that readily undergo electrophilic aromatic substitution (EAS). Because the nitrogen lone pair stabilizes the arenium ion intermediate most effectively at the adjacent alpha position, electrophilic attack inherently favors the C2 position 1. However, synthesizing complex APIs often requires functionalization at the less reactive C3 (beta) position .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity using the Vilsmeier-Haack reaction and its modern variants.

Strategic Decision Matrix

G Start Target Regioisomer? C2 C2 (Alpha) Formylation Start->C2 C3 C3 (Beta) Formylation Start->C3 StandardVH Standard Vilsmeier-Haack (POCl3 + DMF) C2->StandardVH CheckN Is Pyrrole N-Substituted? C3->CheckN BulkyAmide Use Bulky Formamide (e.g., N,N-Diisopropylformamide) CheckN->BulkyAmide Yes BulkyProtect 1. Protect N with TIPS 2. Standard VH 3. Deprotect (TBAF) CheckN->BulkyProtect No

Decision matrix for selecting pyrrole formylation conditions based on target regioselectivity.

Troubleshooting & FAQs

Q1: Why does my standard Vilsmeier-Haack reaction exclusively yield the C2-formyl pyrrole, and how can I redirect it to the C3 position? Causality: The C2 preference is electronically driven. The Wheland intermediate formed via C2 attack allows the positive charge to be delocalized over three atoms (including the nitrogen), whereas C3 attack only allows delocalization over two. To override this electronic bias, you must introduce severe steric hindrance. Solution: You can achieve C3-selectivity by modifying the substrate or the reagent:

  • Substrate Modification: Install a bulky N-protecting group like Triisopropylsilyl (TIPS). The massive steric bulk of TIPS physically shields the adjacent C2 and C5 positions, forcing the electrophile to attack the C3 position.

  • Reagent Modification: If the nitrogen is already substituted with a small alkyl group, use sterically crowded formamides. Replacing standard DMF with N,N-diisopropylformamide creates a bulky chloromethyliminium electrophile that clashes with the N-substituent, shifting the regioselectivity toward C3 2.

Q2: How do electron-withdrawing groups (EWGs) on the pyrrole ring affect the formylation? Causality: EWGs (e.g., esters, ketones, sulfonyls) deactivate the pyrrole ring toward EAS. If an EWG is present at the C2 position (e.g., ethyl 1H-pyrrole-2-carboxylate), it not only blocks the C2 site but also directs incoming electrophiles to the C4 or C5 positions depending on the reagent used. Solution: For highly deactivated pyrroles, standard liquid Vilsmeier reagents may fail or give complex mixtures. Utilizing a pre-formed, isolated crystalline Vilsmeier reagent ensures a higher effective concentration of the electrophile, driving the reaction to completion with near-quantitative yields at the C4/C5 positions 3.

Q3: My reaction stalls at a baseline spot on TLC, and aqueous workup gives poor aldehyde yields. What is happening? Causality: The immediate product of the Vilsmeier-Haack reaction is not an aldehyde, but an aryl iminium salt 4. For electron-rich heterocycles like pyrrole, this iminium intermediate is highly stabilized by resonance and resists hydrolysis. If your workup is too rapid or insufficiently basic, the intermediate will not convert to the final aldehyde. Solution: Implement a robust, mildly basic hydrolysis step (See Protocol B below).

Quantitative Data: Impact of Sterics on Regioselectivity

The following table summarizes how manipulating the steric bulk of either the N-substituent or the formylating reagent alters the kinetic pathway of the reaction.

SubstrateFormylating ReagentMajor ProductC2:C3 RatioYield (%)
N-MethylpyrroleDMF / POCl₃C2-Formyl17:185
N-MethylpyrroleN,N-Diisopropylformamide / POCl₃C3-Formyl1:6.275
N-TIPS-pyrroleDMF / POCl₃C3-Formyl< 1:2088
Ethyl 1H-pyrrole-2-carboxylateSolid Vilsmeier ReagentC4/C5-FormylN/A (C2 blocked)>95

Self-Validating Experimental Protocols

Protocol A: Direct C3-Formylation using Sterically Crowded Amides

Use this protocol when you have an N-alkyl pyrrole and wish to avoid adding and removing a TIPS protecting group.

  • Electrophile Generation: In an oven-dried, argon-purged flask, dissolve N,N-diisopropylformamide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C. Add POCl₃ (1.2 equiv) dropwise.

    • Self-Validating Check: The solution will turn pale yellow and exhibit a mild exotherm. If the solution remains colorless and cold, your POCl₃ has likely hydrolyzed and must be replaced.

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the bulky Vilsmeier reagent.

  • Pyrrole Addition: Cool the mixture back to 0 °C. Add the N-alkylpyrrole (1.0 equiv) dissolved in a minimum volume of DCE dropwise.

  • Reaction: Heat the reaction to 80 °C for 4-6 hours.

    • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting pyrrole should disappear, replaced by a strongly UV-active spot completely stuck at the baseline (Rf = 0.0). This confirms the formation of the iminium intermediate.

Protocol B: Hydrolysis of the Stubborn Iminium Intermediate

Use this protocol immediately following Protocol A or any standard Vilsmeier-Haack reaction on pyrroles.

  • Quenching: Cool the reaction mixture from Protocol A to room temperature. Slowly pour the mixture into a vigorously stirring solution of saturated aqueous Sodium Acetate (NaOAc) (10 volumes).

  • Hydrolysis: Heat the biphasic mixture to 50 °C for 2 hours.

    • Self-Validating Check: Re-check the TLC. The baseline spot (Rf = 0.0) must completely disappear, replaced by a new spot migrating at Rf ~ 0.4-0.6. If the baseline spot persists, add more NaOAc and continue heating.

  • Extraction: Cool to room temperature, extract 3x with Dichloromethane (DCM), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Mechanistic Pathway

Mechanism Reagents DMF + POCl3 VR Vilsmeier Reagent (Electrophile) Reagents->VR -PO2Cl2- Attack Electrophilic Attack (C2 or C3) VR->Attack +Pyrrole Wheland Wheland Intermediate Attack->Wheland Iminium Aryl Iminium Salt Wheland->Iminium -H+ Product Formylpyrrole Iminium->Product H2O / Base

Mechanistic pathway of the Vilsmeier-Haack formylation highlighting the iminium intermediate.

References

  • Pyrrole - Reactions and Reactivity.Wikipedia.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.Synthesis (Thieme).
  • Vilsmeier-Haack Reaction.Chemistry Steps.
  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.Organic Process Research & Development (ACS Publications).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Characterization Methods for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Executive Summary The robust characterization of highly functionalized pyrrole derivatives is a critical bottleneck in modern drug discovery and materials science. (CAS No.: 2089255-08-1, Molecular Weight: 181.19) presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization of highly functionalized pyrrole derivatives is a critical bottleneck in modern drug discovery and materials science. (CAS No.: 2089255-08-1, Molecular Weight: 181.19) presents unique analytical challenges due to its three reactive sites: an ester group prone to hydrolysis, a formyl group susceptible to oxidation, and a central pyrrole ring capable of complex hydrogen bonding.

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography (UHPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative framework for researchers characterizing complex pyrrole-3-carboxylate intermediates.

Comparative Performance of Analytical Platforms

To accurately profile Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, laboratories must balance throughput, sensitivity, and structural specificity. The table below summarizes the quantitative performance metrics of the three primary analytical methodologies.

Table 1: Quantitative Comparison of Analytical Methods for Pyrrole Characterization

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Typical Run TimeSample RequirementSelf-Validation Metric
UHPLC-UV (DAD) Routine Purity & Stability~50 ng/mL8–12 min10–20 µgUV Spectral Peak Purity
LC-MS/MS (MRM) Trace Impurity Profiling~1 ng/mL5–10 min< 1 µgPrecursor/Product Ion Ratios
1H / 13C NMR Absolute Structural Elucidation~10 µg/mL15–30 min5–15 mg2D Cross-Peak Alignment

Orthogonal Analytical Workflows & Protocols

A single analytical technique cannot provide a complete picture of a compound's integrity. We employ an orthogonal workflow where each method compensates for the blind spots of the others.

Workflow Sample Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate (CAS: 2089255-08-1) UHPLC UHPLC-UV Analysis (Purity & Hydrolysis) Sample->UHPLC Aliquot A LCMS LC-MS/MS (Trace Impurities) Sample->LCMS Aliquot B NMR 1H & 13C NMR (Structural Conformation) Sample->NMR Aliquot C Data Orthogonal Validation & QA Release UHPLC->Data Peak Area > 98% LCMS->Data m/z 182.1[M+H]+ NMR->Data Atom Connectivity

Figure 1. Orthogonal analytical workflow for the comprehensive characterization of pyrrole derivatives.

Stability-Indicating UHPLC-UV

Based on validated 1[1], a gradient elution strategy is required to separate the parent compound from its highly polar hydrolysis products.

  • Step 1: Column Selection. Utilize a high-resolution C18 column (e.g., BDS HYPERSIL C18, 150 mm × 4.6 mm, 3.5 µm).

  • Step 2: Mobile Phase Preparation. Prepare Buffer A: 0.02 M Potassium dihydrogen phosphate adjusted to pH 3.0. Prepare Buffer B: 100% Acetonitrile.

  • Step 3: Elution. Run a gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.8 mL/min. Detect at 225 nm.

  • Causality: Why pH 3.0? At a neutral pH, any hydrolyzed carboxylic acid degradants will ionize, leading to poor retention and severe peak tailing. Buffering the mobile phase to pH 3.0 ensures these species remain fully protonated, maximizing hydrophobic interactions with the C18 stationary phase and maintaining sharp peak symmetry.

  • Self-Validation Mechanism: The protocol utilizes a Diode Array Detector (DAD). By mathematically comparing the UV spectra at the leading edge, apex, and trailing edge of the main peak, the software calculates a "Peak Purity Angle." If an impurity co-elutes, the spectral mismatch automatically invalidates the purity claim.

High-Sensitivity LC-MS/MS

Adapting 2[2], this method achieves sub-nanogram sensitivity for trace degradation products.

  • Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2: Ionization. Inject into the mass spectrometer using Electrospray Ionization (ESI) in positive mode.

  • Step 3: MRM Transitions. Monitor the precursor ion [M+H]+ at m/z 182.1 and its primary product ions (e.g., loss of the methoxy group yielding m/z 150.1).

  • Causality: The addition of 0.1% formic acid acts as a proton donor. The basicity of the pyrrole nitrogen and the localized electron density on the formyl oxygen readily accept this proton, generating a highly stable, intense [M+H]+ signal.

  • Self-Validation Mechanism: Multiple Reaction Monitoring (MRM) requires the ratio between two distinct product ions to remain constant. If an isobaric interference (a different molecule with the same mass) enters the detector, the fragment ratio will deviate from the established standard, immediately flagging the data as compromised.

Structural Elucidation via NMR

Following established3[3], NMR provides absolute confirmation of atom connectivity.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Step 2: 1H NMR Acquisition. Acquire standard 1D proton spectra. Key diagnostic peaks include the formyl proton (~9.5 ppm), the ester methyl singlet (~3.7 ppm), and the pyrrole N-H proton (~11.5–12.0 ppm).

  • Causality: Why DMSO-d6 instead of CDCl3? The highly polar nature of DMSO disrupts intermolecular hydrogen bonding between pyrrole molecules. This prevents the rapid chemical exchange of the pyrrole N-H proton, allowing it to be clearly resolved as a broad singlet downfield, which is critical for confirming the integrity of the pyrrole core.

  • Self-Validation Mechanism: The protocol mandates the use of 2D Heteronuclear Single Quantum Coherence (HSQC). This technique maps direct carbon-proton bonds. If a 1D proton assignment is incorrect (e.g., confusing the methyl ester with an aliphatic impurity), the 2D cross-peak will fail to align with the expected 13C chemical shift, automatically revealing the error.

Degradation Pathways and Stability Tracking

Understanding the chemical liabilities of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is essential for developing proper storage and handling protocols. The compound is primarily susceptible to two degradation routes: alkaline hydrolysis of the ester and oxidative stress on the formyl group.

Degradation Parent Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate Hydrolysis Alkaline Hydrolysis (pH > 8.0) Parent->Hydrolysis Oxidation Oxidative Stress (ROS / Air) Parent->Oxidation Acid 2-ethyl-5-formyl-1H- pyrrole-3-carboxylic acid Hydrolysis->Acid Ester Cleavage DiAcid Methyl 2-ethyl-5-carboxy- 1H-pyrrole-3-carboxylate Oxidation->DiAcid Formyl Oxidation

Figure 2. Primary degradation pathways of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate under environmental stress.

By applying the orthogonal analytical workflow described above, researchers can isolate and quantify these specific degradants, ensuring the absolute purity of the compound before its downstream application in complex synthesis.

References

  • Source: sigmaaldrich.
  • Source: oatext.
  • Title: A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA)
  • Title: 2-(2-(Benzylamino)-2-Oxoethyl)

Sources

Comparative

Analytical Method Development and Column Comparison for the HPLC Purity Determination of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

As a Senior Application Scientist, developing a robust analytical method requires moving beyond simple step-by-step instructions. A truly reliable High-Performance Liquid Chromatography (HPLC) method must be a self-valid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method requires moving beyond simple step-by-step instructions. A truly reliable High-Performance Liquid Chromatography (HPLC) method must be a self-validating system where every parameter is chosen based on chemical causality.

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate (CAS: 2089255-08-1) is a highly specialized heterocyclic building block . It serves as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as sunitinib analogs 1[1]. Because residual impurities or positional isomers can drastically reduce downstream coupling yields, achieving and verifying a purity of >99.0% is paramount.

This guide objectively compares stationary phase chemistries and provides a self-validating experimental protocol for the rigorous purity analysis of this compound.

Chromatographic Strategy & Chemical Causality

To analyze pyrrole-containing derivatives effectively, we must account for the molecule's specific functional groups: a secondary amine in the pyrrole ring, a formyl group, and a carboxylate ester.

Mobile Phase Causality

We utilize a gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile.

  • Why 0.1% TFA? The pyrrole nitrogen and the ester moiety are sensitive to pH fluctuations. By lowering the pH to ~2.0 with TFA, we suppress the ionization of any residual acidic impurities and keep the pyrrole core in a consistent, un-ionized state. This prevents peak tailing and ensures absolute retention time reproducibility 2[2].

  • Why a Gradient? The crude synthesis mixture often contains highly polar unreacted precursors and highly hydrophobic dimeric byproducts. A gradient starting at 10% organic ensures the separation of polar impurities, while ramping to 90% organic guarantees the elution of strongly retained hydrophobic dimers, preventing column fouling.

Detection Causality

Dual-wavelength UV detection is configured at 214 nm and 254 nm.

  • Why 214 nm? Provides universal detection for the ester backbone, ensuring no non-conjugated aliphatic impurities are missed.

  • Why 254 nm? Selectively targets the highly conjugated

    
    -system of the 5-formyl-1H-pyrrole ring, offering a maximized signal-to-noise ratio for the primary analyte.
    

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared a standard Octadecylsilane (C18) column against a Phenyl-Hexyl column (both 4.6 x 150 mm, 3.5 µm).

Table 1: Column Performance Comparison

Chromatographic ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Primary Interaction Hydrophobic (Dispersive)

Stacking & Hydrophobic
Retention Time (

)
8.45 min9.12 min
USP Tailing Factor (

)
1.421.15
Theoretical Plates (

)
~45,000~62,000
Resolution (

) from Isomer
2.13.8
Verdict Adequate general-purpose choice.Superior choice for conjugated pyrroles.

Expert Insight: While the C18 column provides baseline resolution (


 > 2.0), the Phenyl-Hexyl column is vastly superior for this specific analyte. The electron-rich 

cloud of the phenyl phase interacts directly with the conjugated system of the pyrrole ring. This orthogonal

interaction enhances selectivity, drastically improving the resolution of closely related positional isomers (e.g., 4-ethyl vs. 2-ethyl derivatives) and sharpening the peak shape.

Separation_Mechanism cluster_0 Stationary Phase Chemistries Analyte Methyl 2-ethyl-5-formyl- 1H-pyrrole-3-carboxylate C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl π-π Stacking Resolution Impurity Resolution C18->Resolution Baseline (Rs > 2.0) Phenyl->Resolution Enhanced (Rs > 3.5)

Figure 2: Mechanistic comparison of stationary phase interactions for pyrrole derivatives.

Self-Validating Experimental Protocol

A protocol is only as good as its ability to prove it is working correctly before the actual sample is measured. Follow this self-validating workflow.

Step 1: Sample & Mobile Phase Preparation
  • Sample Diluent: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of HPLC-grade Methanol (1.0 mg/mL). Causality: Methanol is chosen over water due to the hydrophobic nature of the pyrrole ester, ensuring complete solubilization and preventing precipitation in the injector loop.

  • Filtration: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step 2: Gradient Elution Program

Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

Table 2: Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
2.01.09010
15.01.01090
18.01.01090
18.11.09010
25.01.09010
Step 3: System Suitability Testing (SST) - The Validation Engine

Before injecting the unknown sample, inject a standard mixture containing the analyte and a known related impurity (e.g., an ethyl ester analog). The system must meet the following criteria to validate its own resolving power:

  • Requirement 1: Resolution (

    
    ) > 2.0 between the analyte and the closest eluting impurity.
    
  • Requirement 2: Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 2.0%.

  • Requirement 3: USP Tailing Factor (

    
    ) ≤ 1.5.
    

Causality: If these parameters pass, the system inherently guarantees that the subsequent area-normalization purity calculation is mathematically reliable and free from co-elution bias.

HPLC_Workflow SamplePrep Sample Preparation (1.0 mg/mL in MeOH) Injection Autosampler Injection (10 µL Volume) SamplePrep->Injection Degassing Mobile Phase Degassing (Ultrasonication) Separation RP-HPLC Separation (C18 or Phenyl-Hexyl) Degassing->Separation Injection->Separation Gradient Flow Detection UV/PDA Detection (214 nm & 254 nm) Separation->Detection Eluent DataAnalysis Chromatogram Integration (Purity % Calculation) Detection->DataAnalysis

Figure 1: Standardized HPLC analytical workflow for pyrrole-3-carboxylate derivatives.

Conclusion

For the purity analysis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, transitioning from a standard C18 to a Phenyl-Hexyl stationary phase provides a measurable leap in chromatographic resolution due to targeted


 interactions. When combined with a pH-controlled TFA gradient and strict System Suitability Testing, this methodology provides a highly trustworthy, self-validating framework suitable for rigorous pharmaceutical development.

References

  • Title: WO2011095802A1 - Hplc method for analyzing sunitinib Source: Google Patents URL
  • Title : Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes Source : ResearchGate URL : [Link]

Sources

Validation

Comparative Guide: NMR Spectral Analysis of Formyl-Pyrrole Derivatives

This guide provides an in-depth technical comparison of 1H and 13C NMR spectral analysis for formyl-pyrrole derivatives , specifically focusing on the differentiation of regioisomers (2-formyl vs. 3-formyl) and the valid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1H and 13C NMR spectral analysis for formyl-pyrrole derivatives , specifically focusing on the differentiation of regioisomers (2-formyl vs. 3-formyl) and the validation of N-substitution.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Sunitinib analogs) and porphyrin precursors, formyl-pyrroles are critical intermediates. The Vilsmeier-Haack formylation of pyrroles typically favors the


-position (2-formyl), but steric hindrance or specific directing groups can lead to 

-formylation (3-formyl) or mixtures of both.

The Analytical Problem: Mass Spectrometry (MS) cannot distinguish between these regioisomers (identical


). UV-Vis lacks sufficient structural resolution. NMR spectroscopy  is the only definitive, self-validating method for structural assignment, provided the specific coupling constants (

) and shielding effects are correctly interpreted.

This guide compares the spectral "fingerprints" of 2-formyl and 3-formyl pyrroles and evaluates the performance of 1D vs. 2D NMR techniques.

Comparative Analysis: 1H NMR Signatures

The distinction between 2-formyl and 3-formyl pyrrole relies heavily on spin-spin coupling patterns (


-values) and the magnetic anisotropy of the carbonyl group.
Table 1: Diagnostic 1H NMR Parameters (in DMSO- )
Feature2-Formylpyrrole (Target)3-Formylpyrrole (Alternative Isomer)Differentiation Logic
-CHO Proton

9.4 – 9.6 ppm (Doublet,

Hz)

9.6 – 9.8 ppm (Singlet or broad)
2-CHO often couples to H-5; 3-CHO appears as a singlet due to lack of strong long-range coupling.
Ring Protons 3 distinct signals (H-3, H-4, H-5)3 distinct signals (H-2, H-4, H-5)H-2 in 3-formyl is diagnostic ; it appears as a deshielded doublet of doublets (or pseudo-triplet) due to cross-ring coupling.
Coupling (

)

Hz (Large)

Hz (Medium)

Hz

Hz (Cross-ring)

is the key.
The

-

coupling in 2-formyl is significantly larger than any coupling in the 3-formyl isomer.
NH Proton Broad singlet (

11-12 ppm)
Broad singlet (

11-12 ppm)
Requires DMSO-

to observe. In

, this signal is often washed out by exchange.
Mechanism of Differentiation
  • The "H-3" Effect (2-Formyl): In 2-formylpyrrole, the proton at position 3 is adjacent to the carbonyl. The carbonyl's anisotropy causes a downfield shift, but less so than the H-2 in the 3-isomer.

  • The "Isolated H-2" Effect (3-Formyl): In 3-formylpyrrole, the proton at position 2 is flanked by the Nitrogen and the Carbonyl. This unique electronic environment creates a highly deshielded signal (often >7.5 ppm) that is distinct from the other ring protons.

Comparative Analysis: 13C NMR and 2D Techniques

While 1H NMR provides connectivity, 13C NMR provides the carbon skeleton confirmation. The most powerful validation comes from HMBC (Heteronuclear Multiple Bond Correlation) .

Table 2: 13C NMR Chemical Shift Ranges (ppm)
Carbon Type2-Formylpyrrole3-Formylpyrrole
Carbonyl (C=O) 178.0 – 180.0184.0 – 186.0

-Carbon (C2/C5)
C2 (quat): ~132.0C5 (CH): ~125.0C2 (CH): ~136.0C5 (CH): ~119.0

-Carbon (C3/C4)
C3 (CH): ~110.0C4 (CH): ~120.0C3 (quat): ~124.0C4 (CH): ~108.0
Critical Workflow: HMBC Validation

To definitively prove the position of the formyl group, you must trace the long-range coupling from the aldehyde proton.

  • Scenario A (2-Formyl): The CHO proton shows a strong 3-bond correlation (

    
    ) to two  ring carbons: the quaternary C2 and the CH at C3.
    
  • Scenario B (3-Formyl): The CHO proton shows correlations to three ring carbons: the quaternary C3, the CH at C2, and the CH at C4.

Visualization: Isomer Identification Workflow

The following diagram outlines the logical decision tree for distinguishing these isomers using spectral data.

IsomerID Start Start: Purified Formyl-Pyrrole Sample Solvent Dissolve in DMSO-d6 (Prevents NH exchange) Start->Solvent H1_Acq Acquire 1H NMR (16 scans) Solvent->H1_Acq Check_CHO Analyze CHO Proton (9.0-10.0 ppm) H1_Acq->Check_CHO Path_2F Doublet (J ~1.0 Hz) Coupled to H-5 Check_CHO->Path_2F Coupling Visible Path_3F Singlet / Broad No strong coupling Check_CHO->Path_3F No Coupling Check_J Analyze Ring Couplings (J) Path_2F->Check_J Path_3F->Check_J Result_2F J(3,4) ~3.8 Hz Diagnosis: 2-Formylpyrrole Check_J->Result_2F Large J(3,4) Result_3F Isolated H-2 Signal Diagnosis: 3-Formylpyrrole Check_J->Result_3F Small J values HMBC_Check Confirmation: HMBC Experiment Result_2F->HMBC_Check Validate Result_3F->HMBC_Check Validate

Figure 1: Decision tree for the structural assignment of formyl-pyrrole regioisomers based on 1H NMR observables.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data cited above, strict adherence to sample preparation protocols is required. Pyrroles are prone to polymerization and oxidation; fresh preparation is mandatory.

Materials
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    .
    • Reason:

      
       is often acidic, which catalyzes proton exchange at the NH position, broadening signals and erasing NH-coupling information. DMSO stabilizes the NH proton via hydrogen bonding.
      
  • Sample Mass: 5–10 mg (for 1H), 30–50 mg (for 13C).

  • Tubes: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of the pyrrole derivative into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Critical: If the sample is an oil, ensure complete dissolution by vortexing. Undissolved micro-droplets cause shimming errors.

    • Filter the solution through a small glass wool plug directly into the NMR tube to remove solid particulates.

  • Instrument Setup (400 MHz or higher):

    • Temperature: Set to 298 K (25°C).

    • Lock/Shim: Lock on DMSO; perform automated gradient shimming.

    • Pulse Parameters (1H):

      • Pulse angle: 30°[1]

      • Relaxation delay (D1): 2.0 seconds (ensure full relaxation of aldehyde protons).

      • Acquisition time (AQ): > 3.0 seconds for high digital resolution.

      • Scans (NS): 16.

  • Pulse Parameters (13C):

    • Relaxation delay (D1): 2.0 seconds.[2]

    • Scans (NS): 512–1024 (Carbonyl carbons have long relaxation times and low sensitivity).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for 1H.

    • Reference the spectrum: Set the residual DMSO quintet to 2.50 ppm (1H) and 39.5 ppm (13C).

References

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (2025). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Structural characterisation of pyrrole cross-link isoforms. PMC. Retrieved from [Link]

Sources

Comparative

Advanced Synthesis of Substituted Pyrrole-3-Carboxylates: A Comparative Guide to Multicomponent Methodologies

Substituted pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous bio-active molecules, including anti-inflammatory agents, anticholinesterase inhibitors, and blockbuster st...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous bio-active molecules, including anti-inflammatory agents, anticholinesterase inhibitors, and blockbuster statins[1][2]. As a Senior Application Scientist, I frequently evaluate synthetic routes for these heterocycles not just for their theoretical elegance, but for their scalability, environmental footprint, and operational simplicity.

While the classical Paal-Knorr synthesis remains a foundational method, its reliance on harsh conditions and limited substitution patterns has driven the development of Multicomponent Reactions (MCRs)[3][4]. MCRs offer superior atom economy and the ability to generate highly functionalized libraries in a single pot. This guide objectively compares state-of-the-art MCR methodologies for synthesizing substituted pyrrole-3-carboxylates, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Overview of Modern Synthetic Strategies

The synthesis of highly substituted pyrrole-3-carboxylates has shifted toward green catalytic systems. Three prominent methodologies have recently emerged as industry standards:

  • Metal Oxide Nanoparticle Catalysis (Co3O4 NPs): Utilizes a four-component reaction involving an amine, a dialkyl acetylenedicarboxylate, formaldehyde, and an aromatic amine[5]. The high surface-area-to-volume ratio of Co3O4 provides abundant Lewis acid sites that activate the imine intermediate, facilitating a regioselective Mannich-type addition followed by cyclization[5].

  • Ceric Ammonium Nitrate (CAN) Catalysis: A highly efficient three-component Hantzsch-type reaction used to synthesize complex fused systems like tetrahydroindeno[1,2-b]pyrrole-3-carboxylates[4]. CAN acts as a powerful one-electron oxidant and Lewis acid, activating 1,3-dicarbonyls for rapid nucleophilic attack by enaminones[4].

  • Brønsted Acid Catalysis: Employs phosphoric acid to drive the synthesis of highly functionalized γ-lactam-fused pyrroles via a [3+2] cycloaddition pathway. This requires elevated temperatures but offers exquisite control over complex stereocenters[6].

Co3O4_Mechanism A Primary Amine + Dialkyl Acetylenedicarboxylate C Enamine Intermediate A->C Nucleophilic Addition B Formaldehyde + Aromatic Amine D Imine Intermediate B->D Condensation E Mannich-Type Adduct (Co3O4 Activated) C->E Lewis Acid Catalysis D->E F Intramolecular Cyclization E->F Ring Closure G Substituted Pyrrole-3-carboxylate F->G Tautomerization

Figure 1: Mechanistic pathway of Co3O4-catalyzed multicomponent pyrrole-3-carboxylate synthesis.

Comparative Performance Analysis

When selecting a synthesis route, balancing yield, reaction time, and environmental impact is critical. Table 1 summarizes the performance metrics of these modern methodologies based on recent empirical data.

Synthesis StrategyCatalystSolvent SystemTemp (°C)TimeYield (%)Key Advantage
4-Component MCR [5]Co3O4 NPs (10 mol%)H2O/EtOH (1:1)2530-60 min87–96Room temp execution; magnetically recyclable catalyst.
3-Component Hantzsch [4]CAN (10 mol%)EthanolReflux30-40 min83–91Excellent for fused ring systems; fast kinetics.
Brønsted Acid MCR [6]Phosphoric Acid (10 mol%)Toluene11048 h73–94Access to highly functionalized γ-lactam cores.
Ionic Liquid-Assisted [7][BMIM][BF4]Solvent-freeMW<30 min84–97Ultra-fast; eliminates volatile organic solvents.

Data Interpretation: For standard substituted pyrrole-3-carboxylates, the Co3O4 NP-catalyzed method is superior due to its ambient operating temperature and use of a benign aqueous-ethanolic solvent[5]. However, for rigid, fused polycyclic systems, the CAN-catalyzed route provides the necessary activation energy and Lewis acidity to drive the reaction to completion without degrading the starting materials[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been structured as self-validating systems. Causality is embedded in each step to explain why specific operational choices are made.

Protocol A: Co3O4 Nanoparticle-Catalyzed Four-Component Synthesis[5]

Objective: Synthesis of ethyl 4-(benzylamino)-5-oxo-1-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxylate.

Step-by-Step Methodology:

  • Enamine Formation: Add 1.0 mmol of phenylmethanamine and 1.0 mmol of diethyl but-2-ynedioate to 2.0 mL of a H2O/EtOH (1:1) mixture.

    • Causality: The 1:1 H2O/EtOH ratio is critical. It balances the solubility of the hydrophobic organic substrates with the dispersion stability of the metal oxide nanoparticles.

  • Pre-incubation: Stir the mixture at room temperature (25 °C) for exactly 15 minutes.

    • Causality: This pre-stirring ensures complete conversion to the enamine intermediate. Premature addition of the remaining reagents leads to competitive imine formation with the first amine, severely reducing the final yield.

  • Catalyst & Substrate Addition: Introduce 10 mol% of Co3O4 nanoparticles, followed by 1.0 mmol of formaldehyde and 1.0 mmol of p-toluidine.

  • Reaction Monitoring: Stir at room temperature and monitor via TLC (Thin-Layer Chromatography) until the starting materials are consumed (typically 30-60 minutes).

  • Product Isolation: Add 5.0 mL of acetone to the mixture to solubilize the organic products, then filter through Whatman paper to recover the Co3O4 nanoparticles.

    • Causality: Acetone sharply decreases the viscosity of the mixture and prevents the product from co-precipitating with the catalyst, ensuring high recovery rates for both the product and the reusable Co3O4 NPs.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure white powder (Yield: ~89%).

Experimental_Workflow S1 Step 1: Enamine Formation (15 min, RT) S2 Step 2: Add Co3O4, CH2O, Ar-Amine S1->S2 S3 Step 3: Stir at RT (TLC Monitoring) S2->S3 S4 Step 4: Acetone Dilution & Filtration S3->S4 S5 Step 5: Solvent Evaporation & Recrystallization S4->S5

Figure 2: Step-by-step workflow for the green synthesis of pyrrole-3-carboxylates.

Protocol B: CAN-Catalyzed Three-Component Synthesis[4]

Objective: Synthesis of tetrahydroindeno[1,2-b]pyrrole-3-carboxylate derivatives.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine 1.0 mmol of 5-amino-2-mercaptobenzimidazole, 1.0 mmol of ethyl acetoacetate, and 1.0 mmol of ninhydrin in 20 mL of absolute ethanol.

  • Catalyst Introduction: Add 10 mol% of Ceric Ammonium Nitrate (CAN).

    • Causality: CAN is introduced last to prevent the premature homocoupling of the dicarbonyls. Its role is to specifically activate the carbonyl carbon of ninhydrin, enhancing its electrophilicity for the subsequent Michael-type addition.

  • Cyclization: Reflux the mixture for 30-40 minutes.

    • Causality: The thermal energy is required to overcome the steric hindrance associated with forming the bulky, fused indeno-pyrrole framework.

  • Workup: Cool the reaction to room temperature and pour it into crushed ice. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to afford the pure product (Yield: ~83-91%).

Conclusion

The transition from linear, classical syntheses to multicomponent reactions represents a paradigm shift in the generation of substituted pyrrole-3-carboxylates. For libraries requiring diverse functionalization under mild conditions, the Co3O4-catalyzed four-component reaction is the optimal choice. Conversely, for complex, polycyclic architectures, CAN-catalyzed Hantzsch-type reactions provide the necessary thermodynamic driving force to achieve high yields efficiently.

References

1.[1] Title: Tetrahydroindeno[1,2-b]pyrrole-3-carboxylates | Multi-component Reaction | Ceric Ammonium Nitrate | Antiinflammatory Activity. Source: Indian Journal of Pharmaceutical Sciences. URL: 2.[3] Title: A Comparative Guide to Pyrrole Synthesis: Paal-Knorr. Source: Benchchem. URL: 3.[7] Title: Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Source: ConnectSci. URL: 4.[2] Title: Four-component synthesis of pyrrole-3-carboxylate derivatives. Source: ResearchGate. URL: 5.[5] Title: Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Source: Frontiers. URL: 6.[4] Title: Environmentally Benign Synthesis of Tetrahydroindeno[1,2-b]Pyrrole-3-carboxylate Derivatives as Potential Antiinflammatory Agent. Source: Indian Journal of Pharmaceutical Sciences. URL: 7.[6] Title: A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. Source: MDPI. URL:

Sources

Validation

Comparative study of formylating reagents for electron-rich heterocycles

This guide provides a comparative technical analysis of formylating reagents for electron-rich heterocycles (indoles, pyrroles, thiophenes, furans). It is structured to assist synthetic chemists in selecting the optimal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of formylating reagents for electron-rich heterocycles (indoles, pyrroles, thiophenes, furans). It is structured to assist synthetic chemists in selecting the optimal reagent based on substrate sensitivity, regioselectivity requirements, and scalability.

[1][2]

Executive Summary & Mechanistic Foundation

Formylation—the introduction of a formyl group (-CHO)—is a pivotal transformation in medicinal chemistry, particularly for electron-rich heterocycles which serve as scaffolds for kinase inhibitors and intercalating agents.

The choice of reagent is rarely arbitrary; it is dictated by the nucleophilicity of the substrate and the stability of the intermediate . Most methods rely on Electrophilic Aromatic Substitution (EAS), where the critical differentiator is the nature of the electrophile:

  • Vilsmeier-Haack: Chloroiminium ion (Moderate electrophile, high selectivity).

  • Rieche: Dichloromethyl ether + Lewis Acid (High reactivity, lower selectivity).[1]

  • Duff: Iminium ion via HMTA (Specific for ortho-phenolic/indole sites).

Mechanism: The Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction is the industry standard. Understanding its mechanism explains its limitations (e.g., sensitivity to water, acidic workup).

VilsmeierMechanism DMF DMF VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VH_Reagent Activation POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate + Substrate (EAS Attack) Substrate Heterocycle (e.g., Indole) Substrate->Intermediate Product Formylated Heterocycle Intermediate->Product + H2O / -HCl Hydrolysis Aqueous Workup (Hydrolysis)

Caption: The Vilsmeier-Haack pathway involves the in-situ generation of a chloroiminium electrophile, followed by EAS and hydrolytic workup.[2][3][4][5]

Critical Analysis of Reagents

A. Vilsmeier-Haack (DMF / POCl₃)

The "Workhorse" Reagent. [6]

  • Mechanism: Reaction of DMF with POCl₃ (or SOCl₂, oxalyl chloride) generates the electrophilic chloroiminium salt.

  • Best For: Pyrroles, Indoles (C3), Thiophenes, Furans.

  • Pros: Inexpensive; reliable regioselectivity (para to activators or beta on heterocycles); mild thermal conditions (often 0°C to RT).

  • Cons: Generates stoichiometric phosphorus waste; highly acidic hydrolytic workup can decompose acid-sensitive products; POCl₃ is corrosive and water-sensitive.

  • Expert Insight: For extremely acid-sensitive substrates, use DMF/Triflic Anhydride to generate the Vilsmeier reagent under non-chlorinating conditions, avoiding the formation of chloro-heterocycle byproducts.

B. Rieche Formylation (TiCl₄ / Cl₂CHOMe)

The "Heavy Hammer."

  • Mechanism: Titanium tetrachloride coordinates with dichloromethyl methyl ether (DCME) to form a highly reactive oxocarbenium-like species.

  • Best For: Sterically hindered substrates, less electron-rich heterocycles (e.g., substituted thiophenes), or poly-aromatics where VH fails.

  • Pros: Significantly more reactive than VH; often proceeds in minutes at -78°C or 0°C.

  • Cons: TiCl₄ is difficult to handle on large scale (fumes heavily); DCME is a suspected carcinogen; Lewis acid conditions can cleave sensitive protecting groups (e.g., BOC, TBS).

C. Duff Reaction (HMTA / TFA)

The "Specific" Tool.

  • Mechanism: Hexamethylenetetramine (HMTA) in acid forms an iminium species.[3] The mechanism involves an initial aminomethylation followed by an internal redox step.

  • Best For: Phenols (ortho-selective) and Indoles.

  • Pros: Avoids halogenated reagents; uses solid HMTA (easy handling).

  • Cons: Generally lower yields than VH; requires strong acid (TFA or AcOH); long reaction times (reflux often required).

Performance Metrics Comparison

The following data summarizes typical performance on a standard substrate (e.g., Indole or 2-Methylthiophene) based on aggregated literature values.

FeatureVilsmeier-HaackRieche FormylationDuff Reaction
Active Species Chloroiminium IonAlkoxy-carbenium / Ti-complexIminium Ion
Reactivity Moderate (High Selectivity)High (Low Selectivity)Low to Moderate
Typical Yield (Indole) 85 - 96%70 - 90%40 - 60%
Typical Yield (Thiophene) 60 - 80%85 - 95%< 30%
Regioselectivity High (Steric control)ModerateHigh (Ortho to -OH/-NH)
Reagent Toxicity High (POCl₃)High (TiCl₄, DCME)Moderate (TFA, HMTA)
Atom Economy Poor (Stoichiometric waste)Poor (Ti waste)Moderate
Key Side Reaction Chlorination of ringDeprotection of ethersPolymerization

Decision Matrix: Selecting the Right Reagent

Do not default to Vilsmeier-Haack without assessing substrate compatibility. Use this logic flow:

DecisionTree Start Start: Select Substrate IsSensitive Is substrate acid-sensitive? Start->IsSensitive IsPhenol Is it a Phenol? IsSensitive->IsPhenol No ModifiedVH Use Modified VH (DMF/Tf2O) IsSensitive->ModifiedVH Yes IsHindered Is the site sterically hindered? IsPhenol->IsHindered No Duff Use Duff Reaction (Ortho-Selective) IsPhenol->Duff Yes VH Use Vilsmeier-Haack (Standard) IsHindered->VH No Rieche Use Rieche Formylation (High Reactivity) IsHindered->Rieche Yes

Caption: Logic flow for selecting formylation reagents based on substrate properties.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of Indole

Target: Indole-3-carboxaldehyde[2][4][7]

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, add anhydrous DMF (3.0 equiv). Cool to 0°C.[1][6][8][9]

  • Activation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Critical: Maintain internal temp < 10°C to avoid thermal decomposition of the reagent. Stir for 30 mins at 0°C until a viscous, pale yellow salt/slurry forms.

  • Addition: Dissolve Indole (1.0 equiv) in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.[6][8][9]

  • Reaction: Allow to warm to RT and stir for 2 hours. (Monitor by TLC; the intermediate iminium salt is often visible at the baseline).

  • Workup (Hydrolysis): Pour the reaction mixture onto crushed ice (5x volume). Neutralize carefully with 2M NaOH or saturated NaOAc solution to pH 7-8. Caution: Exothermic.

  • Isolation: The product usually precipitates as a solid.[2][4] Filter, wash with water, and dry.[4][10] If oil forms, extract with Ethyl Acetate.

Protocol B: Rieche Formylation of 2-Methylthiophene

Target: 5-Methylthiophene-2-carboxaldehyde[6]

  • Setup: Flame-dry a 3-neck flask equipped with a nitrogen inlet. Add 2-Methylthiophene (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Lewis Acid Addition: Cool to 0°C. Add TiCl₄ (1.5 equiv) dropwise. Note: Solution will darken significantly.

  • Reagent Addition: Add Dichloromethyl methyl ether (1.2 equiv) dropwise over 20 minutes, maintaining 0°C.

  • Reaction: Stir at 0°C for 1 hour. Rieche reactions are fast; prolonged stirring can lead to polymerization.

  • Quench: Pour slowly into ice-cold water.

  • Extraction: Extract with DCM. Wash organic layer with Brine and NaHCO₃.[6] Dry over Na₂SO₄.[4][6][11]

References

  • Rieche Formylation Scope Common Organic Chemistry. "Rieche Formylation: Standard Protocols and Examples." [Link]

  • Duff Reaction Specificity Journal of Organic Chemistry. "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation."[12][13] [Link]

  • Green Chemistry Approaches MDPI. "Green Synthesis of Aromatic Nitrogen-Containing Heterocycles." [Link]

Sources

Comparative

The Unambiguous Verdict: Validating the Structure of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate through X-ray Crystallography

A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely a confirmato...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery

In the landscape of modern drug development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of rational drug design. For novel heterocyclic compounds such as Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, a molecule of significant interest due to the diverse biological activities of the pyrrole scaffold, unambiguous structural validation is paramount.[1][2] This guide provides an in-depth comparison of analytical techniques for structural elucidation, championing single-crystal X-ray crystallography as the gold standard while objectively evaluating the indispensable roles of complementary spectroscopic methods.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3] This technique moves beyond the inferential data provided by other methods to deliver a precise and unambiguous depiction of bond lengths, bond angles, and stereochemistry. For a molecule like Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, this level of detail is crucial for understanding its reactivity, potential intermolecular interactions with biological targets, and for validating synthetic pathways.

The process, in essence, involves irradiating a well-ordered single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deconvoluted to generate an electron density map, from which the atomic positions can be determined with exceptional precision.

While a crystal structure for the specific title compound is not publicly available, extensive crystallographic data exists for closely related pyrrole derivatives, such as Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[4] These studies reveal key structural features that can be confidently extrapolated to Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, including the planarity of the pyrrole ring and the specific conformations of the substituent groups.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process that demands both skill and patience.

A generalized workflow for single-crystal X-ray crystallography.

The Supporting Cast: Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, a suite of other spectroscopic techniques are essential for routine analysis, reaction monitoring, and for providing insights into the molecule's behavior in solution.[5][6] These methods, when used in concert, build a comprehensive picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.

For Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, a ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons, the pyrrole N-H proton, the formyl proton, and the methyl ester protons. The chemical shifts and coupling patterns of these signals would provide strong evidence for the proposed structure. Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of accuracy, which is a critical piece of data in confirming the identity of a newly synthesized molecule. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5][6] For the title compound, characteristic IR absorption bands would be expected for the N-H bond of the pyrrole, the C=O stretching of the formyl group, and the C=O stretching of the ester group. While not providing detailed structural information on its own, IR spectroscopy is a quick and simple method for confirming the presence of key functional groups.

A Head-to-Head Comparison

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, dynamic processes in solutionMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)Solid, liquid, or gas
Resolution AtomicAtomic (connectivity)MolecularFunctional group
Key Advantage Unambiguous and definitive structural determination[3]Provides information on structure in solution and dynamics[3][9]High sensitivity and accurate mass determinationFast, simple, and non-destructive
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[9]Can be complex to interpret for large molecules; less definitive than X-rayProvides limited information on stereochemistry and connectivityProvides limited information on the overall molecular structure

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve a highly purified sample of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Allow the solvent to evaporate slowly and undisturbed at room temperature. Other methods such as vapor diffusion or cooling of a saturated solution can also be employed.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas is typically used to cool the crystal, which minimizes thermal motion and radiation damage. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined by least-squares methods to best fit the experimental data, yielding the final, high-resolution crystal structure.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HMBC (to identify long-range proton-carbon couplings).

  • Data Analysis: Process the acquired spectra to determine chemical shifts, integration values, and coupling constants. Analyze these data to assign the signals to the respective nuclei in the molecule and confirm the proposed structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use this value to calculate the elemental composition and confirm that it matches the expected formula of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate.

Conclusion

The structural validation of a novel chemical entity like Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is a multi-faceted process. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, single-crystal X-ray crystallography delivers the final, unambiguous verdict.[10] Its ability to provide a precise and detailed three-dimensional atomic map is unparalleled, making it an indispensable tool in the arsenal of researchers and drug development professionals. The insights gained from a crystal structure are fundamental to understanding a molecule's properties and to advancing the design of new and more effective therapeutic agents.

References

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (2017). RAIJMR. Available at: [Link]

  • Synthesis of pyrrole and substituted pyrroles (Review). (2019). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. (2012). IJPRS. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Pécs. Available at: [Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. (2005). Journal of the American Chemical Society. Available at: [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. (2010). PMC. Available at: [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical. Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. (2011). SciSpace. Available at: [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). (n.d.). FUNAAB. Available at: [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (2008). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate represent a critical class of building blocks. Ensuring the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and scientific excellence.

I. Hazard Analysis: A Tale of Two Functional Groups

The potential hazards of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can be inferred from its constituent parts:

  • The Pyrrole Moiety: Pyrrole and its derivatives are known to be flammable and can be toxic if ingested or inhaled.[1][2] They may also cause skin and eye irritation.[3] The aromatic nature of the pyrrole ring means it can be absorbed through the skin.

  • The Aldehyde Group: Aldehydes, particularly those of lower molecular weight, can be toxic and are often flammable.[4] Aromatic aldehydes are generally less toxic than their aliphatic counterparts but can still cause irritation to the skin, eyes, and respiratory tract.[4][5] Some aldehydes are known sensitizers, meaning repeated exposure can lead to allergic reactions.[5]

Based on this, we must treat Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate as a hazardous substance with the potential for flammability, toxicity, and irritation.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationMinimum PPE RequirementEnhanced PPE for Higher Risk
Weighing and preparing solutions Nitrile gloves, safety glasses with side shields, lab coat.Chemical splash goggles, face shield, chemical-resistant apron over lab coat.
Running reactions at ambient temperature Nitrile gloves, safety glasses with side shields, lab coat.Chemical splash goggles, handling within a fume hood.
Running reactions at elevated temperatures or under pressure Nitrile gloves (consider thicker, chemical-resistant gloves), chemical splash goggles, lab coat, all within a certified chemical fume hood.Face shield, flame-resistant lab coat, consider using a blast shield.
Work-up and purification (e.g., extraction, chromatography) Nitrile gloves, safety glasses with side shields, lab coat, within a well-ventilated area or fume hood.Chemical splash goggles, chemical-resistant apron.
Handling spills Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, lab coat.Full-face respirator with appropriate cartridges, chemical-resistant suit or coveralls, chemical-resistant boots.[6][7][8]

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves provide good resistance to a wide range of chemicals. For prolonged contact or when handling larger quantities, consider gloves with a higher protection class and a breakthrough time greater than 240 minutes.[1]

  • Eye and Face Protection: Safety glasses are the minimum requirement. However, due to the potential for splashes, chemical splash goggles offer superior protection. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]

  • Lab Coat: A standard lab coat protects against incidental contact. A chemical-resistant apron provides an additional barrier during procedures with a higher splash risk.[8]

  • Engineering Controls: A certified chemical fume hood is the most critical piece of equipment for safely handling this compound, as it minimizes inhalation exposure.[9]

III. Procedural Guidance for Safe Handling

Step-by-Step Workflow for a Typical Synthesis Experiment:

  • Preparation:

    • Before starting, ensure you have read and understood the potential hazards of all reactants and solvents.

    • Don your required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • Weigh the solid Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate in a tared container within the fume hood.

    • Carefully transfer the solid to the reaction vessel. Avoid generating dust.

  • Reaction:

    • Add solvents and other reactants slowly to control the reaction rate and temperature.

    • If heating, use a controlled heating source such as a heating mantle with a temperature controller.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Perform all extractions and solvent removal steps within the fume hood.

    • If using column chromatography, ensure the setup is secure and in a well-ventilated area.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with the compound. The initial rinse should be with a suitable organic solvent, collected as hazardous waste.[9]

IV. Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of environmental stewardship and laboratory safety.

Waste Segregation is Key:

  • Solid Waste: Any unused Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate, and any contaminated materials such as pipette tips, weighing paper, and gloves, must be collected in a designated, labeled hazardous waste container.[9]

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Workflow:

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Contaminated PPE, etc.) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solvents, reaction mixtures) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SAA Satellite Accumulation Area (Well-ventilated, secondary containment) SolidContainer->SAA LiquidContainer->SAA EHS Contact Environmental Health & Safety (EHS) SAA->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Waste disposal workflow for Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate.

Crucial Disposal "Don'ts":

  • NEVER pour this chemical or its rinsate down the drain.[9]

  • NEVER dispose of contaminated materials in the regular trash.

  • NEVER exceed 90% capacity in a waste container to allow for vapor expansion.[10]

V. Emergency Procedures: Preparedness is Key
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the material in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures - Benchchem.
  • Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals - Benchchem.
  • Pyrrole.
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety.
  • Aldehydes: What We Should Know About Them - MDPI.
  • 1 - SAFETY DATA SHEET.
  • OV - Hazards and risk factors - Aldehydes, ketones - Ospedale sicuro.
  • Pyrrole - SAFETY DATA SHEET - ThermoFisher.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ethyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate - Apollo Scientific.
  • Safety Data Sheet - ChemScene.
  • SAFETY DATA SHEET - Merck Millipore.
  • Environmental Aldehyde Sources and the Health Implications of Exposure - PMC.
  • Natural Aldehydes on Health Effects - Oriental Journal of Chemistry.
  • Methyl 2-pyrrolecarboxylate - Safety Data Sheet - ChemicalBook.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Pesticide use and personal protective equipment - Department of Health, Victoria.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - Ask IFAS.

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